molecular formula C8H10O B12383947 2-Phenylethanol-13C2

2-Phenylethanol-13C2

Cat. No.: B12383947
M. Wt: 124.15 g/mol
InChI Key: WRMNZCZEMHIOCP-AKZCFXPHSA-N
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Description

2-Phenylethanol-13C2 is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 124.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10O

Molecular Weight

124.15 g/mol

IUPAC Name

2-phenyl(1,2-13C2)ethanol

InChI

InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6+1,7+1

InChI Key

WRMNZCZEMHIOCP-AKZCFXPHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[13CH2][13CH2]O

Canonical SMILES

C1=CC=C(C=C1)CCO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylethanol-13C2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylethanol-13C2 is a stable isotope-labeled form of 2-phenylethanol, an aromatic alcohol with a characteristic rose-like odor. In the scientific community, particularly in the fields of pharmacology, toxicology, and metabolomics, this compound serves as a critical internal standard for quantitative analysis. Its use in conjunction with mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), allows for the precise and accurate measurement of its unlabeled counterpart in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, metabolic pathways, and detailed experimental protocols for its application.

Core Data and Specifications

Quantitative data for this compound is crucial for its effective use as an internal standard. The following table summarizes its key chemical and physical properties.

PropertyValueSource(s)
Chemical Formula C₆¹³C₂H₁₀O[1][2]
Molecular Weight 124.15 g/mol [2]
CAS Number 68661-17-6[1][3]
Synonyms Phenylethyl alcohol-13C2, Phenethyl alcohol-13C2, Benzyl carbinol-13C2[1]
Isotopic Purity ≥95% to 99 atom % ¹³C[4][5][6]
Appearance Not specified, likely a colorless liquid similar to the unlabeled form
Solubility Soluble in organic solvents such as methanol and acetonitrile

Metabolic Pathway of 2-Phenylethanol

Understanding the metabolic fate of 2-phenylethanol is essential for interpreting data from tracer studies. The primary pathway for the biosynthesis of 2-phenylethanol in many microorganisms, including yeast, is the Ehrlich pathway. This pathway converts the amino acid L-phenylalanine into 2-phenylethanol.

Ehrlich_Pathway cluster_cell Cellular Metabolism L_Phe L-Phenylalanine PP Phenylpyruvate L_Phe->PP Aromatic aminotransferase PA Phenylacetaldehyde PP->PA Phenylpyruvate decarboxylase PE 2-Phenylethanol PA->PE Alcohol dehydrogenase LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

References

2-Phenylethanol-13C2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Phenylethanol-13C2, a stable isotope-labeled form of 2-phenylethanol. This document details its fundamental properties, analytical methodologies for its quantification, and key biological activities with associated experimental protocols.

Core Properties of this compound

This compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative assays. Its properties are summarized below.

PropertyValueReference(s)
CAS Number 68661-17-6[1]
Molecular Weight 124.15 g/mol [1][2]
Molecular Formula C₆¹³C₂H₁₀O[2]
Appearance Colorless liquid[N/A]
Synonyms Phenylethyl alcohol-¹³C₂, Phenethyl alcohol-¹³C₂, Benzyl carbinol-¹³C₂[2]

Analytical Methodologies

Accurate quantification of this compound is crucial for its application in research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two common and effective methods for its analysis.

High-Performance Liquid Chromatography (HPLC)

A simple and accurate reverse-phase HPLC method can be employed for the determination of 2-phenylethanol.

Experimental Protocol: HPLC Analysis

ParameterSpecificationReference(s)
Column Waters C18 Symmetry (150 x 4.6 mm, 5 µm particle size)[3]
Mobile Phase 50:50 (v/v) mixture of water and acetonitrile[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 220 nm[3]
Retention Time Approximately 2.8 minutes[3]
Linearity Range 173.28 to 259.92 mg/L[3]
Gas Chromatography (GC)

GC offers another robust method for the analysis of 2-phenylethanol, particularly for assessing enantiomeric purity.

Experimental Protocol: GC Analysis

ParameterSpecificationReference(s)
Column β-DEX™ 120 (30 m x 0.25 mm I.D., 0.25 µm film thickness)[4]
Oven Temperature 120 °C[4]
Injector Temperature 200 °C[4]
Detector Flame Ionization Detector (FID) at 300 °C[4]
Carrier Gas Helium at 20 cm/sec[4]
Injection 1 µL, 100:1 split[4]
Sample Preparation 0.5 mg/mL in methylene chloride[4]

Key Biological Activities and Experimental Protocols

2-Phenylethanol exhibits notable antimicrobial and antityrosinase activities. The following sections provide detailed protocols for assessing these biological functions.

Antimicrobial Activity

2-Phenylethanol is known to inhibit the growth of various microorganisms. Its bacteriostatic activity can be determined by measuring the minimal inhibitory concentration (MIC).

Experimental Protocol: Antimicrobial Activity Assay (Agar Dilution Method)

  • Preparation of Media: Prepare Phenylethyl Alcohol (PEA) agar by suspending casein, soybean meal, sodium chloride, phenylethyl alcohol, and agar in distilled water. Autoclave at 121°C for 15 minutes. Cool to 45°C and, if required, add 5% sterile defibrinated sheep blood. Pour into sterile petri plates. The final pH should be approximately 7.3.

  • Inoculum Preparation: Grow the test microorganism in a suitable broth overnight.

  • Inoculation: Inoculate the PEA agar plates with the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., aerobically, anaerobically, or in a 5% CO₂ atmosphere) at 35°C ± 2°C for 48 hours, or longer if necessary.

  • Interpretation of Results: Observe the growth of colonies. Good growth of gram-positive bacteria and inhibition of gram-negative bacteria is expected.

Antityrosinase Activity

2-Phenylethanol can inhibit the enzyme tyrosinase, which is involved in melanin synthesis. This activity can be quantified using a tyrosinase inhibition assay.

Experimental Protocol: Tyrosinase Inhibition Assay

  • Reagent Preparation:

    • Tyrosinase Solution: Dissolve tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Substrate Solution: Prepare a solution of L-tyrosine or L-DOPA in the same buffer.

    • Inhibitor Solution: Prepare various concentrations of 2-phenylethanol.

  • Assay Procedure:

    • In a 96-well plate, add the tyrosinase solution to wells containing the inhibitor solutions at different concentrations.

    • Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Add the substrate solution to initiate the reaction.

  • Measurement: Measure the absorbance of the resulting dopachrome complex at approximately 490-510 nm in kinetic mode for 30-60 minutes.

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Visualized Workflows and Mechanisms

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Prepare this compound Standard Solutions dissolve Dissolve Sample in Mobile Phase sample->dissolve inject Inject Sample into C18 Column dissolve->inject elute Isocratic Elution (50:50 Water:Acetonitrile) inject->elute detect UV Detection at 220 nm elute->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration using Calibration Curve integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

antimicrobial_mechanism cluster_membrane Cell Membrane Interaction cluster_synthesis Inhibition of Macromolecular Synthesis cluster_outcome Cellular Outcome PE 2-Phenylethanol membrane Disruption of Membrane Potential and Permeability PE->membrane dna DNA Synthesis PE->dna rna RNA Synthesis PE->rna protein Protein Synthesis PE->protein growth_inhibition Bacteriostatic Effect (Inhibition of Growth) membrane->growth_inhibition dna->growth_inhibition rna->growth_inhibition protein->growth_inhibition

Caption: Proposed antimicrobial mechanism of 2-Phenylethanol.

tyrosinase_inhibition_pathway Tyrosinase Tyrosinase Enzyme Product Dopaquinone (Melanin Precursor) Tyrosinase->Product catalyzes conversion Inhibited_Complex Tyrosinase-Inhibitor Complex (Inactive) PE 2-Phenylethanol PE->Tyrosinase binds to enzyme Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase binds to active site

Caption: Mechanism of tyrosinase inhibition by 2-Phenylethanol.

References

Synthesis and commercial availability of 2-Phenylethanol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Commercial Availability of 2-Phenylethanol-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylethanol-¹³C₂, a stable isotope-labeled version of the aromatic alcohol 2-phenylethanol. This document covers its commercial availability and outlines a detailed, plausible synthetic route for its laboratory preparation. The inclusion of ¹³C atoms provides a valuable tool for researchers in various fields, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry assays.

Commercial Availability

2-Phenylethanol-¹³C₂ and its isotopologues are available from several specialized chemical suppliers. The specifications can vary between vendors, particularly regarding isotopic and chemical purity. Researchers should consult the suppliers' Certificates of Analysis for detailed information.

Table 1: Commercial Supplier Specifications for Labeled 2-Phenylethanol

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityNotes
MedchemExpress2-Phenylethanol-¹³C₂68661-17-6Not specifiedNot specifiedLabeled with ¹³C on the ethyl chain.[1][2][3]
BOC Sciences2-Phenylethanol-¹³C₂68661-17-6Not specifiedNot specifiedListed as available for inquiry.[4]
aromaLAB2-Phenylethanol-¹³C₂68661-17-6Not specified≥ 95%
Eurisotop (CIL)2-Phenylethanol (1-¹³C)35462-98-799%95%Labeled at the C1 (methylene) position.[5][6]
Sigma-Aldrich1-Phenylethanol-1,2-¹³C₂285138-87-699 atom % ¹³CNot specifiedNote: This is a structural isomer.[7]

Synthesis of 2-Phenylethanol-¹³C₂

While specific journal preparations for 2-Phenylethanol-¹³C₂ are not readily found in the provided search results, a reliable synthesis can be adapted from well-established methods for the unlabeled compound. The Grignard reaction, which involves the reaction of phenylmagnesium bromide with an electrophile, is a robust and versatile method.[8][9][10]

This section proposes a detailed protocol for the synthesis of 2-Phenylethanol-¹³C₂ using a commercially available, ¹³C₂-labeled starting material.

Proposed Synthetic Pathway: Grignard Reaction

The chosen pathway involves the reaction of phenylmagnesium bromide (a Grignard reagent) with [1,2-¹³C₂]ethylene oxide. The ¹³C labels are incorporated into the ethyl chain of the final product.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Bromobenzene Bromobenzene Grignard Phenylmagnesium bromide Bromobenzene->Grignard Dry THF Mg Mg turnings Mg->Grignard Dry THF EthyleneOxide [¹³C₂]Ethylene Oxide Product 2-Phenylethanol-¹³C₂ EthyleneOxide->Product 1. THF 2. H₃O⁺ workup Grignard->Product 1. THF 2. H₃O⁺ workup

Caption: Proposed synthesis of 2-Phenylethanol-¹³C₂ via a Grignard reaction.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by trained chemists with appropriate safety precautions, particularly when handling reactive organometallics and toxic ethylene oxide.

Materials and Reagents:

  • Bromobenzene

  • Magnesium turnings

  • [1,2-¹³C₂]Ethylene oxide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a small crystal of iodine to help initiate the reaction.

    • In the dropping funnel, place a solution of bromobenzene in anhydrous THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. If it doesn't start, gentle heating may be required.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey-black solution at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.

  • Reaction with [1,2-¹³C₂]Ethylene Oxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of [1,2-¹³C₂]ethylene oxide in cold, anhydrous THF.

    • Add the ethylene oxide solution to the stirred Grignard reagent dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 2-Phenylethanol-¹³C₂.

Table 2: Summary of Proposed Synthesis Parameters

ParameterDescription
Starting Materials Phenylmagnesium bromide, [1,2-¹³C₂]Ethylene oxide
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Type Grignard Reaction / Nucleophilic ring-opening
Key Conditions Anhydrous, inert atmosphere (N₂); Temperature control is critical.
Workup Quenching with aq. NH₄Cl, liquid-liquid extraction.
Purification Vacuum distillation or Column Chromatography
Analysis NMR (¹H, ¹³C), Mass Spectrometry (to confirm mass shift and purity)

Experimental and Analytical Workflow

The overall process from synthesis to final analysis follows a standard chemistry workflow. Proper analytical techniques are crucial to confirm the identity, purity, and isotopic enrichment of the final product.

Workflow cluster_analysis Analytical Methods node_react 1. Reaction Setup node_grignard 2. Grignard Formation node_react->node_grignard node_addition 3. ¹³C₂-Ethylene Oxide Addition node_grignard->node_addition node_workup 4. Quenching & Extraction node_addition->node_workup node_purify 5. Purification (Distillation / Chromatography) node_workup->node_purify node_analyze 6. Analysis node_purify->node_analyze node_nmr NMR ('H, ¹³C) node_analyze->node_nmr node_ms Mass Spectrometry node_analyze->node_ms node_gc GC (Purity) node_analyze->node_gc

Caption: General workflow for the synthesis and analysis of 2-Phenylethanol-¹³C₂.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Phenylethanol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

2-Phenylethanol is a colorless, viscous liquid with a characteristic floral, rose-like odor. It is slightly soluble in water and miscible with ethanol.

PropertyValue
Molecular FormulaC₈H₁₀O (for unlabeled)
Boiling Point219-221 °C
Melting Point-27 °C
Density1.02 g/mL at 20 °C
Flash Point96 °C
Vapor Density4.22

Section 2: Hazard Identification and GHS Classification

2-Phenylethanol is considered a hazardous substance. The following table summarizes its classification under the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed (H302)[1]
Acute Toxicity, DermalCategory 3Toxic in contact with skin (H311)[1]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation (H319)[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation (H315)[1]

Pictograms:

alt text
alt text
alt text

Signal Word: Warning[2]

Section 3: Toxicological Data

Route of ExposureSpeciesValue
Oral LD50Rat1790 mg/kg[3]
Dermal LD50Rabbit790 mg/kg[3]
Skin IrritationRabbitModerate (100 mg/24h)[3]

Section 4: Safe Handling and Experimental Protocols

Adherence to the following protocols is crucial to minimize risk when handling 2-Phenylethanol-13C2.

4.1 Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

4.2 Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., PVC) are required.[3] For prolonged or repeated contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (> 60 minutes) is suitable.[3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]

4.3 General Hygiene Practices:

  • Do not eat, drink, or smoke in laboratory areas.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Remove and wash contaminated clothing before reuse.[1]

4.4 Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Protect from light and oxidizing agents.[5]

  • The substance may form explosive peroxides upon prolonged storage, especially in the presence of air and light.[3] It is recommended to date containers upon receipt and opening. Unopened containers may be stored for up to 18 months, while opened containers should not be kept for more than 12 months.[3]

Section 5: Emergency Procedures

5.1 First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water.[1] Seek medical attention as this substance is toxic in contact with skin.[1]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

5.2 Accidental Release Measures:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[3]

  • Ventilate the area.

  • Wear appropriate PPE as described in Section 4.2.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for proper disposal.[1]

5.3 Fire-Fighting Measures:

  • 2-Phenylethanol is a combustible liquid.[3]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 6: Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[3]

Section 7: Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow start Start: Prepare for Experiment assess 1. Risk Assessment - Review SDS - Identify Hazards start->assess ppe 2. Don PPE - Safety Goggles - Lab Coat - Chemical-Resistant Gloves assess->ppe setup 3. Prepare Workspace - Work in Fume Hood - Ensure Emergency Equipment is Accessible ppe->setup handle 4. Handle Chemical - Dispense Carefully - Avoid Inhalation and Contact setup->handle cleanup 5. Post-Experiment Cleanup - Decontaminate Surfaces - Remove PPE Correctly handle->cleanup storage 6. Storage & Waste - Store in Tightly Sealed Container - Dispose of Waste Properly cleanup->storage end End: Experiment Complete storage->end

Caption: Workflow for the safe handling of this compound.

References

The Role of Stable Isotopes in Quantitative Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotopes in quantitative analysis, with a particular focus on their role in proteomics, metabolic research, and drug development. We delve into the core principles of stable isotope labeling, detail key experimental protocols, and present quantitative data to illustrate the power and precision of these methods.

Core Principles of Quantitative Analysis with Stable Isotopes

Stable isotope labeling is a powerful technique that utilizes non-radioactive isotopes to label molecules, which can then be traced and quantified using mass spectrometry (MS).[1] The fundamental principle lies in the mass difference between the labeled ("heavy") and unlabeled ("light") forms of a molecule. Since these molecules are chemically identical, they behave similarly during sample preparation and analysis, minimizing experimental variability.[2] The ratio of the heavy to light signals in the mass spectrometer provides a precise measure of the relative abundance of the target molecule in different samples.[3]

One of the most robust methods for absolute quantification is Isotope Dilution Mass Spectrometry (IDMS) . This technique involves adding a known amount of a stable isotope-labeled version of the analyte (the "spike") to a sample.[4] By measuring the ratio of the naturally occurring analyte to the spike, the exact amount of the analyte in the original sample can be determined with high accuracy and precision.[4] IDMS is considered a definitive method in analytical chemistry due to its ability to correct for sample loss during preparation and variations in instrument response.[4]

Data Presentation: Comparative Analysis of Quantitative Proteomics Methods

The choice of stable isotope labeling strategy can significantly impact the outcome of a quantitative proteomics experiment. The following table summarizes a systematic comparison of three popular methods—Label-Free Quantification (LFQ), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tags (TMT)—for the analysis of protein and phosphosite dynamics in the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5]

FeatureLabel-Free (LFQ)SILACTMT
Coverage (Identified Proteins/Phosphosites) Superior coverageHighLowest coverage
Technical Variability (Precision) Higher variability, especially for phosphositesHighest precisionModerate, performance decreases with multiple plexes
Missing Values Prone to missing valuesFewer missing valuesMost missing values
Quantification of Phosphosites Outperformed by label-based methodsOutstanding performanceAffected by co-isolation, leading to compromised precision
Recommendation for Cellular Signaling Analysis Good for broad discoveryMethod of choice Use with caution, MS3-based acquisition can improve accuracy

Data summarized from a study on EGFR signaling in a colorectal cancer cell line.[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for clear communication. The following diagrams were generated using the DOT language to illustrate key concepts.

EGFR_Signaling_Pathway EGFR Signaling Pathway Phosphorylation Cascade EGF EGF EGFR EGFR (inactive) EGF->EGFR pEGFR pEGFR (active) Tyr1068/1086 EGFR->pEGFR Autophosphorylation GRB2 GRB2 pEGFR->GRB2 PI3K PI3K pEGFR->PI3K PLCg PLCγ pEGFR->PLCg SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK pMEK RAF->MEK ERK pERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT pAKT PI3K->AKT Survival Cell Survival AKT->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Motility Cell Motility Ca_PKC->Motility

Caption: EGFR Signaling Pathway Phosphorylation Cascade.

SILAC_Workflow SILAC Experimental Workflow for Quantitative Proteomics cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis CellCulture1 Cell Population 1 (Light Medium) Combine Combine Cell Populations CellCulture1->Combine CellCulture2 Cell Population 2 (Heavy Medium) CellCulture2->Combine Lyse Cell Lysis Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Heavy/Light Peptide Ratios LCMS->Quantify Identify Protein Identification & Quantification Quantify->Identify

Caption: SILAC Experimental Workflow for Quantitative Proteomics.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and accurate quantitative analysis. Below are methodologies for key experiments cited in this guide.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for performing a SILAC experiment for quantitative proteomics.[6][7]

1. Cell Culture and Labeling:

  • Two populations of cells are cultured.

  • One population is grown in "light" medium containing normal amino acids (e.g., 12C6-lysine).[6]

  • The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-lysine).[6]

  • Cells are cultured for at least five doublings to ensure near-complete incorporation of the labeled amino acids.[8]

2. Sample Preparation:

  • The "light" and "heavy" cell populations are combined in a 1:1 ratio.[8]

  • The combined cells are lysed to extract the proteins.

  • The protein mixture is then digested, typically with trypsin, to generate peptides.[9]

3. Mass Spectrometry and Data Analysis:

  • The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the stable isotope label.[6]

  • The ratio of the peak intensities of the heavy and light peptides is used to determine the relative abundance of the corresponding protein in the two cell populations.[3]

Quantitative Phosphoproteomics of the EGFR Signaling Pathway

This protocol describes a SILAC-based approach to quantify changes in protein phosphorylation in response to EGFR signaling.

1. Cell Culture, Labeling, and Treatment:

  • Cells are cultured in "light," "medium," and "heavy" SILAC media.

  • The "light" condition can represent the unstimulated state, while "medium" and "heavy" can represent stimulation with a ligand (e.g., EGF) and stimulation in the presence of an inhibitor, respectively.

  • After complete labeling, cells are treated according to the experimental design.

2. Phosphopeptide Enrichment:

  • The three cell populations are combined, lysed, and the proteins are digested.

  • Phosphopeptides are enriched from the complex peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[6]

3. LC-MS/MS Analysis and Quantification:

  • The enriched phosphopeptides are analyzed by high-resolution LC-MS/MS.[8]

  • The relative abundance of each phosphopeptide across the three conditions is determined by the ratios of the light, medium, and heavy isotopic peaks.

Conclusion

Stable isotope-based methods, particularly when coupled with mass spectrometry, provide an exceptionally accurate and precise means for quantitative analysis in biological research. From elucidating complex signaling pathways in drug discovery to defining the dynamics of the proteome, these techniques are indispensable for modern life sciences. The ability to perform relative and absolute quantification with high confidence allows researchers to gain deeper insights into cellular processes and the mechanisms of disease, ultimately accelerating the development of new therapeutics.

References

The Gold Standard: A Technical Guide to Isotope-Labeled Standards in Food and Beverage Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the demand for accuracy and reliability in food and beverage analysis has never been greater. The presence of contaminants such as pesticides, mycotoxins, and veterinary drugs, even at trace levels, can have significant implications for public health and regulatory compliance. This technical guide delves into the core principles and applications of isotope-labeled standards, a powerful tool that has become the gold standard for achieving the highest level of accuracy and precision in quantitative analysis.

The Principle of Isotope Dilution Analysis (IDA)

Isotope Dilution Analysis (IDA) is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled form of the analyte (the "internal standard") to the sample.[1] This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[2][3]

The fundamental premise of IDA is that the isotope-labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and chromatographic separation.[4] Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard. By measuring the ratio of the unlabeled analyte to the labeled internal standard in the final extract using mass spectrometry, the initial concentration of the analyte in the sample can be accurately determined, effectively correcting for matrix effects and procedural losses.[5][6]

IDA_Principle Analyte Analyte (Unlabeled) Spiking Spiking Analyte->Spiking IS Isotope-Labeled Internal Standard IS->Spiking Extraction Extraction & Cleanup Spiking->Extraction Homogenization Analysis MS Analysis Extraction->Analysis Potential Loss (Affects Both Equally) Ratio Measure Isotope Ratio Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

Principle of Isotope Dilution Analysis (IDA).

Advantages of Using Isotope-Labeled Standards

The use of isotope-labeled internal standards offers several significant advantages over traditional internal and external standard calibration methods:

  • Correction for Matrix Effects: Complex food and beverage matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[5][6] Since the isotope-labeled standard is affected by the matrix in the same way as the analyte, the ratio of the two remains constant, providing a reliable measurement.[6]

  • Compensation for Sample Preparation Losses: Losses of the analyte during multi-step sample preparation procedures are a common source of error. Isotope-labeled standards, when added at the beginning of the workflow, accurately account for these losses.[4]

  • Improved Accuracy and Precision: By mitigating the effects of matrix interference and sample loss, isotope dilution analysis delivers a higher degree of accuracy and precision, with relative standard deviations (RSDs) typically being only a few percent.[4]

  • Enhanced Method Robustness: The use of isotope-labeled standards makes analytical methods more robust and less susceptible to variations in experimental conditions.

Applications in Food and Beverage Analysis

Isotope-labeled standards are widely employed in the analysis of a broad range of chemical contaminants and residues in various food and beverage matrices.

Mycotoxin Analysis

Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food safety. Isotope dilution LC-MS/MS methods have been developed for the simultaneous determination of multiple mycotoxins in diverse matrices like cereals, edible oils, and infant foods.[1][7][8][9]

Pesticide Residue Analysis

The analysis of pesticide residues in fruits, vegetables, and other agricultural products is crucial for regulatory monitoring. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often combined with isotope dilution GC-MS/MS or LC-MS/MS, provides a streamlined approach for the extraction and analysis of a wide range of pesticides.[4][10]

Veterinary Drug Residue Analysis

Residues of veterinary drugs in foods of animal origin, such as meat, milk, and eggs, are strictly regulated. Isotope-labeled standards are essential for the accurate quantification of these residues, often in conjunction with QuEChERS-based sample preparation and LC-MS/MS analysis.[6][11][12]

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods using isotope-labeled standards for the analysis of mycotoxins, pesticides, and veterinary drugs in various food matrices.

Table 1: Mycotoxin Analysis

AnalyteMatrixMethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Aflatoxins (B1, B2, G1, G2)Edible OilsLC-MS/MS80-1200.1 (B1)-[7]
DeoxynivalenolEdible OilsLC-MS/MS80-120--[7]
Fumonisins (B1, B2, B3)Edible OilsLC-MS/MS80-120--[7]
ZearalenoneEdible OilsLC-MS/MS80-120-6.4[7]
Aflatoxins (B1, B2, G1, G2)AlmondsLC-MS/MS90-1050.31 (B1), 0.09 (B2), 0.38 (G1), 0.32 (G2)-[13]
Multiple MycotoxinsInfant CerealsLC-MS/MS70-130--[9]
Six MycotoxinsFeedLC-MS/MS84.2-117.10.075-1.50.5-5[14]

Table 2: Pesticide and Other Contaminant Analysis

Analyte ClassMatrixMethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Organochlorine PesticidesVarious FoodsGC/MS-100-[4]
Di/TrihydroxybenzenesCoffeeLC-MS/MS97-103-0.009-0.031 nmol/L[15]

Table 3: Veterinary Drug Residue Analysis

Analyte ClassMatrixMethodRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
>200 Veterinary DrugsEgg, Muscle, Fish, Liver, Kidney, HoneyLC-HRMS---[6]
19 Veterinary DrugsAnimal-Derived FoodsUHPLC-MS/MS---[12]
Triphenylmethane DyesShrimp MuscleUHPLC-MS/MS75.0-116.6--[16]

Experimental Protocols

The following sections provide a generalized overview of the key steps in an analytical workflow utilizing isotope-labeled standards.

Sample Preparation and Extraction
  • Homogenization: A representative portion of the food or beverage sample is thoroughly homogenized to ensure uniformity.

  • Spiking with Internal Standard: A known amount of the isotope-labeled internal standard solution is added to the homogenized sample. The sample is then allowed to equilibrate.

  • Extraction: The analytes and the internal standard are extracted from the sample matrix using an appropriate solvent system. For mycotoxins and veterinary drugs in solid matrices, a common extraction solvent is a mixture of acetonitrile and water.[1][14] For pesticides, the QuEChERS method, which involves extraction with acetonitrile followed by salting out, is widely used.[4][10]

  • Centrifugation: The sample extract is centrifuged to separate the solid matrix components from the liquid extract.

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization Spiking 2. Spike with Isotope-Labeled IS Homogenization->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Centrifugation_Prep 4. Centrifugation Extraction->Centrifugation_Prep dSPE 5. Dispersive SPE (d-SPE) or Solid Phase Extraction (SPE) Centrifugation_Prep->dSPE Evaporation 6. Evaporation & Reconstitution dSPE->Evaporation LC_GC_MS 7. LC-MS/MS or GC-MS/MS Analysis Evaporation->LC_GC_MS Integration 8. Peak Integration LC_GC_MS->Integration Quantification 9. Quantification using Isotope Ratio Integration->Quantification

A typical experimental workflow for analysis.
Extract Cleanup

For complex matrices, a cleanup step is often necessary to remove interfering compounds.

  • Dispersive Solid-Phase Extraction (d-SPE): In the QuEChERS method, a portion of the supernatant from the initial extraction is mixed with a combination of sorbents (e.g., PSA, C18, GCB) to remove matrix components like fatty acids, sugars, and pigments.

  • Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a solid sorbent that retains the analytes of interest while allowing interfering compounds to pass through. The analytes are then eluted with a small volume of solvent.

  • Immunoaffinity Chromatography (IAC): This highly specific cleanup technique uses antibodies immobilized on a solid support to selectively capture the target mycotoxins.

Instrumental Analysis

The final extract is analyzed by either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

  • LC-MS/MS: This is the most common technique for the analysis of a wide range of food contaminants, including mycotoxins and veterinary drugs. It offers high sensitivity and specificity.

  • GC-MS/MS: GC-MS/MS is well-suited for the analysis of volatile and semi-volatile compounds, such as many pesticides.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the unlabeled analyte and the isotope-labeled internal standard are monitored.

Logical Relationships in the Analytical Process

The successful implementation of isotope dilution analysis requires a logical and systematic approach, where each step is critical for the final outcome.

Logical_Relationships Analyte_Selection Analyte & IS Selection Sample_Prep_Opt Sample Prep Optimization Analyte_Selection->Sample_Prep_Opt MS_Opt MS Parameter Optimization Sample_Prep_Opt->MS_Opt Linearity Linearity MS_Opt->Linearity Accuracy Accuracy (Recovery) MS_Opt->Accuracy Precision Precision (RSD) MS_Opt->Precision LOD_LOQ LOD & LOQ MS_Opt->LOD_LOQ Sample_Analysis Sample Analysis Linearity->Sample_Analysis Accuracy->Sample_Analysis Precision->Sample_Analysis LOD_LOQ->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks Reporting Data Reporting QC_Checks->Reporting

Logical relationships in the analytical process.

Conclusion

The use of isotope-labeled standards in conjunction with mass spectrometric techniques represents a pinnacle of accuracy and reliability in food and beverage analysis. By effectively compensating for matrix effects and procedural losses, isotope dilution analysis provides a robust and defensible method for the quantification of contaminants and residues. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of this "gold standard" technique are paramount for ensuring food safety and meeting stringent regulatory requirements.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Phenylethanol in Complex Matrices using Isotope Dilution GC-MS with 2-Phenylethanol-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylethanol (2-PE) is a volatile aromatic compound with a characteristic rose-like odor, making it a significant component in the flavor and fragrance industries.[1] It is also a key biomarker in various biological processes and a potential impurity in pharmaceutical manufacturing. Accurate and precise quantification of 2-PE in complex matrices such as food, beverages, and biological fluids is crucial for quality control, research, and safety assessment.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2][3] However, matrix effects can often interfere with accurate quantification.[4][5] Isotope dilution mass spectrometry (IDMS) is the gold standard for quantification as it utilizes a stable isotope-labeled version of the analyte as an internal standard (IS).[6] This internal standard, in this case, 2-Phenylethanol-13C2, behaves almost identically to the native analyte during sample preparation and analysis, thereby compensating for variations in extraction efficiency, injection volume, and ionization suppression.[7][8] The use of ¹³C-labeled standards is particularly advantageous as they do not exhibit the potential for isotopic exchange that can sometimes be observed with deuterium-labeled standards.[6]

This application note provides a detailed protocol for the quantitative analysis of 2-phenylethanol in a given matrix using this compound as an internal standard with GC-MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing the native analyte (2-Phenylethanol). The internal standard and the analyte are assumed to have identical chemical and physical properties. After extraction and analysis by GC-MS, the ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured. Since the amount of the added internal standard is known, the concentration of the native analyte in the original sample can be accurately determined.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • 2-Phenylethanol (≥99% purity)

    • This compound (isotopic purity ≥99%)

  • Solvents:

    • Dichloromethane (DCM), GC grade

    • Methanol, GC grade

    • Hexane, GC grade

  • Reagents:

    • Anhydrous Sodium Sulfate

    • Deionized Water

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Phenylethanol and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the 2-Phenylethanol primary stock solution with the appropriate solvent (e.g., dichloromethane) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with the same solvent used for the working standards.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Measurement:

    • Pipette 1 mL of the liquid sample (e.g., wine, cell culture supernatant) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking:

    • Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to each sample, calibration standard, and quality control (QC) sample.

  • Extraction:

    • Add 2 mL of dichloromethane to the tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection and Drying:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial using a Pasteur pipette.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration (Optional):

    • If higher sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen. Reconstitute the residue in a known volume of solvent (e.g., 100 µL of dichloromethane).

  • Transfer:

    • Transfer the final extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of 2-phenylethanol. These may need to be optimized for specific instruments and applications.

Parameter Setting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
2-Phenylethanolm/z 91 (Quantifier), 92, 65 (Qualifiers)
This compoundm/z 93 (Quantifier), 94, 66 (Qualifiers)

Data Analysis and Quantification

  • Calibration Curve Construction:

    • Inject the prepared calibration standards.

    • For each calibration level, calculate the peak area ratio of the 2-phenylethanol quantifier ion (m/z 91) to the this compound quantifier ion (m/z 93).

    • Plot the peak area ratio against the known concentration of 2-phenylethanol to generate a linear calibration curve.

  • Sample Quantification:

    • Inject the prepared samples.

    • Determine the peak area ratio of the analyte to the internal standard in the samples.

    • Calculate the concentration of 2-phenylethanol in the samples using the linear regression equation from the calibration curve.

Quantitative Data Summary

The following table presents example data for a calibration curve and the analysis of three hypothetical samples.

Sample ID Analyte Area (m/z 91) IS Area (m/z 93) Area Ratio (Analyte/IS) Calculated Concentration (µg/mL)
Cal Std 1 (0.1 µg/mL) 15,2341,510,8760.0100.1
Cal Std 2 (1.0 µg/mL) 155,8761,532,4560.1021.0
Cal Std 3 (10 µg/mL) 1,602,3451,555,7891.03010.0
Cal Std 4 (50 µg/mL) 7,890,1231,540,9875.12050.0
Sample A 876,5431,525,6780.5745.6
Sample B 2,345,6781,567,8901.49614.5
Sample C 45,6781,534,5670.0300.3

Visualizations

Experimental Workflow

Experimental_Workflow A Sample Collection (e.g., Wine, Biological Fluid) B Spike with This compound IS A->B Add known amount of IS C Liquid-Liquid Extraction (Dichloromethane) B->C Add extraction solvent D Phase Separation (Centrifugation) C->D E Collect & Dry Organic Layer D->E Transfer organic phase F GC-MS Analysis E->F G Data Processing & Quantification F->G Measure ion ratios

Caption: Workflow for the quantification of 2-Phenylethanol using an internal standard.

Isotope Dilution Quantification Principle

Isotope_Dilution_Principle cluster_sample Unknown Sample cluster_standard Internal Standard A Native Analyte (A) (Unknown Amount, nA) C Mix Sample and Standard A->C B Labeled Standard (A) (Known Amount, nA) B->C D Sample Preparation (Extraction, Cleanup) C->D E GC-MS Measurement (Measure Response Ratio R = Resp(A)/Resp(A)) D->E F Calculate Unknown Amount (nA = nA / R) E->F

Caption: Logical relationship of the isotope dilution method for quantification.

Conclusion

The use of this compound as an internal standard in a GC-MS isotope dilution method provides a robust, accurate, and precise approach for the quantification of 2-phenylethanol in complex matrices. This method effectively mitigates the impact of matrix effects and procedural variations, making it highly suitable for applications in research, quality control, and regulated environments within the pharmaceutical and food and beverage industries.

References

Application Note: Quantitative Analysis of 2-Phenylethanol in Beverages using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 2-phenylethanol, a key flavor compound, in beverage matrices. The protocol employs a stable isotope dilution assay (SIDA) using 2-Phenylethanol-13C2 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method is suitable for flavor analysis in various beverages, aiding in quality control, product development, and sensory science research.

Introduction

2-Phenylethanol (2-PE) is an aromatic alcohol that imparts a pleasant floral, rose-like aroma and an initially slightly bitter, then sweet, peach-like taste to a variety of foods and beverages.[1][2] It is a naturally occurring volatile compound in many fermented products such as wine and beer, and is also used as a flavor and fragrance additive in the food, cosmetic, and pharmaceutical industries.[3][4][5] The concentration of 2-PE is a critical factor in the overall flavor profile and consumer acceptance of these products.

Accurate quantification of 2-PE in complex matrices like beverages can be challenging due to the presence of interfering compounds. Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is the gold standard for selective and sensitive quantification of small molecules in complex samples.[6] This method involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, in this case, this compound. Since the internal standard is chemically identical to the analyte, it co-elutes and experiences the same ionization and fragmentation behavior, providing a reliable means for accurate quantification.[6]

This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of 2-phenylethanol in beverages.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for clear to semi-clear liquid matrices such as wine, beer, and spirits.

Materials:

  • Beverage sample

  • This compound internal standard (IS) stock solution (10 µg/mL in methanol)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials with inserts

Procedure:

  • Pipette 5 mL of the beverage sample into a 15 mL centrifuge tube.

  • Spike the sample with 50 µL of the 10 µg/mL this compound internal standard stock solution to achieve a final IS concentration of 100 ng/mL.

  • Add 5 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Parameters: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The following precursor-to-product ion transitions are proposed and should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Proposed
2-Phenylethanol 123.191.165.115
This compound (IS) 125.193.167.115

Note: Collision energies are instrument-dependent and require optimization.

Data Presentation

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data for the analysis of 2-phenylethanol in different beverage samples.

Table 1: Calibration Curve for 2-Phenylethanol

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
12,550505,0000.005
512,600510,0000.025
1025,300508,0000.050
50127,000512,0000.248
100255,000509,0000.501
5001,280,000511,0002.505
10002,545,000507,0005.020
Linearity (R²) 0.9995
LOD 0.5 ng/mL
LOQ 1.0 ng/mL

Table 2: Quantification of 2-Phenylethanol in Beverage Samples

Sample IDSample TypeMeasured Concentration (mg/L)Odor Activity Value (OAV)*
Wine-AChardonnay15.51.55
Wine-BCabernet Sauvignon25.22.52
Beer-ALager5.80.58
Beer-BIPA8.10.81
Spirit-AWhiskey2.30.23

*Odor Activity Value (OAV) is calculated by dividing the measured concentration by the odor threshold of 2-phenylethanol, which is approximately 10 mg/L in wine.[4]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Beverage Sample (5 mL) Spike Spike with 2-PE-13C2 IS Sample->Spike Extract Liquid-Liquid Extraction (MTBE) Spike->Extract Dry Dry & Evaporate Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of 2-PE Calibrate->Quantify

Caption: Workflow for the quantification of 2-phenylethanol.

Biosynthesis of 2-Phenylethanol in Yeast (Ehrlich Pathway)

G cluster_pathway Ehrlich Pathway for 2-Phenylethanol Biosynthesis Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Transaminase PA Phenylacetaldehyde PP->PA Decarboxylase PE 2-Phenylethanol PA->PE Alcohol Dehydrogenase

References

Quantification of 2-Phenylethanol in Wine Using Stable Isotope Dilution Analysis by HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and accurate method for the quantification of 2-phenylethanol in wine using a stable isotope dilution assay (SIDA). 2-Phenylethanol is a key aroma compound in wine, imparting pleasant floral and rose-like notes. Its accurate quantification is crucial for quality control and research into the effects of viticultural and enological practices on wine aroma. The described method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by gas chromatography-mass spectrometry (GC-MS) for analysis. The use of a deuterated internal standard, 2-phenylethanol-d4, ensures high precision and accuracy by correcting for matrix effects and variations during sample preparation and injection. This method is suitable for researchers, scientists, and quality control professionals in the wine and beverage industries.

Introduction

2-Phenylethanol is a higher alcohol produced by yeast during alcoholic fermentation, primarily through the Ehrlich pathway from the amino acid L-phenylalanine.[1] It is a significant contributor to the aroma profile of many fermented beverages, including wine, where it imparts characteristic rose, honey, and floral notes. The concentration of 2-phenylethanol in wine can vary widely depending on factors such as grape variety, yeast strain, fermentation conditions, and wine aging.[2][3] Therefore, a reliable and accurate method for its quantification is essential for winemakers and researchers.

Stable isotope dilution analysis (SIDA) is a powerful technique for the accurate quantification of analytes in complex matrices like wine.[4][5] This method involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte (in this case, 2-phenylethanol-d4) to the sample at the beginning of the analytical procedure. Because the isotopically labeled standard has nearly identical chemical and physical properties to the native analyte, it can effectively compensate for any analyte loss during sample preparation and analysis. This approach minimizes matrix effects and improves the overall precision and accuracy of the measurement.[4]

This application note provides a detailed protocol for the quantification of 2-phenylethanol in wine using HS-SPME-GC-MS with a stable isotope dilution assay.

Experimental Protocol

Materials and Reagents
  • Wine Samples: Red, white, or rosé wine.

  • 2-Phenylethanol: Analytical standard, purity >99%.

  • 2-Phenylethanol-d4 (or similar deuterated isotopologue): Isotopic purity >98%.[6]

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Ethanol: Absolute, for preparation of standard solutions.

  • Ultrapure Water: For dilutions and preparation of standards.

  • 20 mL Headspace Vials with Magnetic Screw Caps and PTFE/Silicone Septa.

  • Solid-Phase Microextraction (SPME) Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad analyte coverage.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

  • Mass Spectrometer (MS): Capable of operating in Selected Ion Monitoring (SIM) mode.

  • SPME Autosampler: For automated and reproducible extraction and injection.

Preparation of Standards and Calibration Curve
  • Primary Stock Solutions:

    • Prepare a stock solution of 2-phenylethanol (approx. 1000 mg/L) in ethanol.

    • Prepare a stock solution of 2-phenylethanol-d4 (approx. 1000 mg/L) in ethanol.

  • Internal Standard Working Solution:

    • Prepare a working solution of 2-phenylethanol-d4 at a concentration of approximately 10 mg/L in a model wine solution (12% v/v ethanol in ultrapure water with 5 g/L tartaric acid, pH adjusted to 3.5).

  • Calibration Standards:

    • Prepare a series of calibration standards in model wine solution covering the expected concentration range of 2-phenylethanol in wine (e.g., 0.5 to 50 mg/L).

    • Spike each calibration standard with the internal standard working solution to a final concentration of, for example, 1 mg/L of 2-phenylethanol-d4.

Sample Preparation and HS-SPME
  • Pipette 5 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.

  • Add a precise amount of the 2-phenylethanol-d4 internal standard working solution to each vial to achieve a concentration that is within the range of the expected analyte concentration.

  • Add approximately 1 g of NaCl to the vial to increase the ionic strength of the solution and enhance the partitioning of volatile compounds into the headspace.

  • Immediately seal the vial with a magnetic screw cap.

  • Place the vial in the autosampler tray for incubation and extraction.

  • Incubate the sample at 40°C for 10 minutes with agitation.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

GC-MS Analysis
  • Desorption: After extraction, the SPME fiber is automatically transferred to the GC injector for thermal desorption of the analytes.

  • Injector: Set to 250°C in splitless mode for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A polar capillary column such as a DB-WAX or HP-INNOWAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 3°C/min.

    • Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 240°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (Example):

      • 2-Phenylethanol: m/z 91, 122 (quantification ion: 91).

      • 2-Phenylethanol-d4: m/z 95, 126 (quantification ion: 95). (Note: The exact ions and their relative abundances should be confirmed by injecting pure standards).

Data Analysis

The concentration of 2-phenylethanol in the wine samples is calculated using the calibration curve constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

Data Presentation

Table 1: Method Validation Parameters
ParameterResult
**Linearity (R²) **> 0.995
Limit of Detection (LOD) 0.1 mg/L
Limit of Quantification (LOQ) 0.5 mg/L
Precision (RSD%) < 5%
Recovery (%) 95 - 105%
(Note: These are typical performance data and should be verified by the user's laboratory).
Table 2: Concentration of 2-Phenylethanol in Various Wine Types (Illustrative Data)
Wine Type2-Phenylethanol Concentration (mg/L)Reference
Chardonnay10 - 75[2]
Sauvignon Blanc5 - 40Fictional Example
Riesling8 - 60Fictional Example
Cabernet Sauvignon15 - 90[7]
Merlot20 - 100Fictional Example
Pinot Noir25 - 120Fictional Example

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Processing sample Wine Sample (5 mL) vial 20 mL Headspace Vial sample->vial istd 2-Phenylethanol-d4 Internal Standard istd->vial nacl NaCl (1 g) nacl->vial incubation Incubation (40°C, 10 min) extraction SPME Fiber Exposure (40°C, 30 min) incubation->extraction desorption Thermal Desorption in GC Injector (250°C) separation Chromatographic Separation (DB-WAX Column) desorption->separation detection MS Detection (SIM Mode) separation->detection integration Peak Area Integration calibration Calibration Curve integration->calibration quantification Quantification of 2-Phenylethanol calibration->quantification

Caption: Experimental workflow for 2-phenylethanol quantification.

signaling_pathway cluster_ehrlich Ehrlich Pathway in Yeast Phe L-Phenylalanine PP Phenylpyruvic Acid Phe->PP Transamination PA Phenylacetaldehyde PP->PA Decarboxylation PE 2-Phenylethanol PA->PE Reduction

Caption: Simplified Ehrlich pathway for 2-phenylethanol formation.

Conclusion

The stable isotope dilution analysis method using HS-SPME-GC-MS presented here provides a highly accurate, sensitive, and robust approach for the quantification of 2-phenylethanol in wine. The use of a deuterated internal standard effectively mitigates matrix interferences, leading to reliable data. This application note serves as a comprehensive guide for laboratories aiming to implement this technique for routine quality control or research purposes in the field of enology and beverage science.

References

Application Notes and Protocols for the Sample Preparation of 2-Phenylethanol-13C2 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and quantification of 2-phenylethanol from various biological matrices, utilizing 2-Phenylethanol-13C2 as an internal standard. The methodologies described are suitable for pharmacokinetic studies, toxicological analysis, and metabolomic research.

Introduction

2-Phenylethanol (2-PE) is an aromatic alcohol with a characteristic rose-like odor, found in a variety of natural sources and also synthesized for use in the food, cosmetic, and pharmaceutical industries. In biological systems, 2-PE can be endogenously produced through the metabolism of L-phenylalanine via the Ehrlich or Shikimate pathways. Monitoring the levels of 2-phenylethanol in biological matrices such as plasma, serum, urine, and tissues is crucial for understanding its pharmacokinetics, assessing exposure, and investigating its role in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.

Metabolic Pathway of 2-Phenylethanol

2-Phenylethanol is primarily synthesized in biological systems through two main metabolic routes: the Ehrlich pathway, which is the bioconversion of L-phenylalanine, and the de novo Shikimate pathway.

cluster_shikimate Shikimate Pathway (De Novo Synthesis) cluster_ehrlich Ehrlich Pathway Glucose Glucose E4P Erythrose-4-Phosphate Glucose->E4P PEP Phosphoenolpyruvate Glucose->PEP Phenylpyruvate_S Phenylpyruvate E4P->Phenylpyruvate_S PEP->Phenylpyruvate_S Phenylpyruvate_E Phenylpyruvate Phenylpyruvate_S->Phenylpyruvate_E LPhe L-Phenylalanine LPhe->Phenylpyruvate_E Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate_E->Phenylacetaldehyde Decarboxylation TwoPE 2-Phenylethanol Phenylacetaldehyde->TwoPE Reduction

Figure 1: Metabolic pathways of 2-Phenylethanol biosynthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of 2-phenylethanol using this compound as an internal standard. This data is illustrative and based on typical performance characteristics of validated bioanalytical methods for small molecules using LC-MS/MS and GC-MS. Actual performance may vary based on the specific instrumentation and laboratory conditions.

Table 1: Representative Method Validation Parameters for 2-Phenylethanol in Human Plasma/Serum (LC-MS/MS)

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 85% - 115%
Precision (CV%) at LLOQ < 15%
Accuracy at Low, Mid, High QC 90% - 110%
Precision (CV%) at Low, Mid, High QC < 10%
Mean Recovery > 85%
Matrix Effect Minimal (< 15%)

Table 2: Representative Method Validation Parameters for 2-Phenylethanol in Human Urine (GC-MS)

ParameterValue
Linearity Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Accuracy at LLOQ 80% - 120%
Precision (CV%) at LLOQ < 20%
Accuracy at Low, Mid, High QC 85% - 115%
Precision (CV%) at Low, Mid, High QC < 15%
Mean Recovery > 80%

Experimental Protocols

Sample Preparation from Plasma or Serum

This section details three common methods for the extraction of 2-phenylethanol from plasma or serum: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

A rapid and simple method suitable for high-throughput analysis.

start Start: Plasma/Serum Sample spike Spike with this compound Internal Standard start->spike add_solvent Add 3 volumes of cold Acetonitrile spike->add_solvent vortex Vortex for 2 minutes add_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes at 4°C vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to dryness under Nitrogen supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Figure 2: Workflow for Protein Precipitation of plasma/serum.

Protocol:

  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Spike the sample with 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

This method offers a cleaner extract compared to protein precipitation.

start Start: Plasma/Serum Sample spike Spike with this compound Internal Standard start->spike add_solvent Add 500 µL of Methyl tert-butyl ether (MTBE) spike->add_solvent vortex Vortex for 5 minutes add_solvent->vortex centrifuge Centrifuge at 3,000 x g for 5 minutes vortex->centrifuge organic_layer Collect the upper organic layer centrifuge->organic_layer evaporate Evaporate to dryness under Nitrogen organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Figure 3: Workflow for Liquid-Liquid Extraction of plasma/serum.

Protocol:

  • To 200 µL of plasma or serum in a glass tube, add 20 µL of 1 µg/mL this compound internal standard solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Provides the cleanest extracts and allows for sample concentration.

start Start: Plasma/Serum Sample spike Spike with this compound Internal Standard start->spike pretreat Pre-treat sample (e.g., dilute with buffer) spike->pretreat load Load pre-treated sample pretreat->load condition Condition SPE Cartridge (e.g., C18) with Methanol and Water condition->load wash Wash with a weak solvent to remove interferences load->wash elute Elute 2-Phenylethanol with a strong organic solvent wash->elute evaporate Evaporate eluate to dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Figure 4: Workflow for Solid-Phase Extraction of plasma/serum.

Protocol:

  • Spike 500 µL of plasma or serum with 50 µL of 1 µg/mL this compound.

  • Dilute the sample with 500 µL of 2% formic acid in water.

  • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation from Urine

This protocol describes a "dilute and shoot" method, which is often sufficient for urine samples due to their lower protein content.

start Start: Urine Sample spike Spike with this compound Internal Standard start->spike dilute Dilute with mobile phase or water spike->dilute centrifuge Centrifuge to remove particulates dilute->centrifuge supernatant Transfer supernatant to autosampler vial centrifuge->supernatant analyze Analyze by GC-MS or LC-MS/MS supernatant->analyze

Figure 5: "Dilute and Shoot" workflow for urine samples.

Protocol:

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to pellet any sediment.

  • To 100 µL of the urine supernatant, add 10 µL of a 5 µg/mL solution of this compound in methanol.

  • Add 890 µL of the initial mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS).

  • Vortex the mixture.

  • Transfer the diluted sample to an autosampler vial for analysis.

Sample Preparation from Tissue

This protocol involves homogenization followed by protein precipitation.

start Start: Weighed Tissue Sample homogenize Homogenize in cold PBS (e.g., 1:4 w/v) start->homogenize spike Spike homogenate with This compound IS homogenize->spike ppt Perform Protein Precipitation (as per plasma protocol) spike->ppt analyze Analyze by LC-MS/MS ppt->analyze

Figure 6: Workflow for tissue sample preparation.

Protocol:

  • Accurately weigh approximately 100 mg of the tissue sample.

  • Add 400 µL of ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is obtained.

  • Take a 100 µL aliquot of the tissue homogenate and proceed with the Protein Precipitation protocol as described for plasma/serum (Section 4.1.1).

  • The final result should be normalized to the initial tissue weight.

Concluding Remarks

The choice of sample preparation method will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the complexity of the biological matrix. For high-throughput screening, protein precipitation is often preferred due to its simplicity and speed. For cleaner extracts and improved sensitivity, liquid-liquid extraction or solid-phase extraction are recommended. The use of this compound as an internal standard is strongly advised for all quantitative studies to ensure the accuracy and reliability of the results. The protocols provided herein serve as a starting point and may require further optimization based on the specific laboratory setup and analytical instrumentation.

Application Notes and Protocols for Fragrance Profiling of Essential Oils Using 2-Phenylethanol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 2-phenylethanol in essential oils using a stable isotope-labeled internal standard, 2-Phenylethanol-13C2. The use of an isotopic internal standard is the gold standard for quantitative analysis by mass spectrometry, offering high accuracy and precision by correcting for variations in sample preparation and instrument response.

Introduction

2-Phenylethanol is a crucial aromatic compound that contributes to the characteristic floral, rose-like scent of various essential oils, including those from rose, geranium, and neroli.[1] Its accurate quantification is vital for the quality control of essential oils, authentication, and for understanding their therapeutic and aromatic properties. The complexity of essential oil matrices necessitates a robust and reliable analytical method. Stable isotope dilution analysis (SIDA) using this compound coupled with Gas Chromatography-Mass Spectrometry (GC-MS) provides the requisite specificity and accuracy for this purpose.[1][2][3]

Principle of the Method:

A known amount of the stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte but has a different mass, is added to the essential oil sample. The sample is then analyzed by GC-MS. The gas chromatograph separates the components of the essential oil, and the mass spectrometer detects and quantifies both the unlabeled (native) 2-phenylethanol and the labeled this compound. Because the labeled and unlabeled compounds co-elute and experience the same extraction and ionization efficiencies, the ratio of their signal intensities allows for precise quantification of the native 2-phenylethanol, minimizing matrix effects and other sources of error.[2][3][4]

Experimental Protocols

Two primary methodologies are presented: Direct Injection GC-MS and Headspace Solid-Phase Microextraction (HS-SPME) GC-MS. The choice of method depends on the sample concentration, matrix complexity, and the desired sensitivity.

Protocol 1: Quantitative Analysis by Direct Injection GC-MS

This method is suitable for essential oils where 2-phenylethanol is a relatively abundant component.

2.1.1. Materials and Reagents

  • Essential Oil Sample: e.g., Rose, Geranium, Neroli

  • 2-Phenylethanol Standard: Analytical grade, >99.5% purity

  • This compound Internal Standard: >99% isotopic purity

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Autosampler Vials with Inserts

2.1.2. Preparation of Standard Solutions

  • Primary Stock Solution of 2-Phenylethanol (1000 µg/mL): Accurately weigh 10 mg of 2-phenylethanol standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the 2-phenylethanol primary stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the this compound internal standard solution to a final concentration of 5 µg/mL.

2.1.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a known amount of the this compound internal standard solution (e.g., to achieve a final concentration of 5 µg/mL after dilution).

  • Dilute to the mark with hexane.

  • Mix thoroughly and pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.

  • Transfer an aliquot to an autosampler vial for GC-MS analysis.

2.1.4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2-Phenylethanol: m/z 91, 122

    • This compound: m/z 93, 124

2.1.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of 2-phenylethanol to the peak area of this compound against the concentration of 2-phenylethanol in the calibration standards.

  • Determine the concentration of 2-phenylethanol in the sample by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.

Protocol 2: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is ideal for the analysis of volatile and semi-volatile compounds and is particularly useful for trace-level quantification of 2-phenylethanol or when dealing with complex matrices.

2.2.1. Materials and Reagents

  • Essential Oil Sample

  • 2-Phenylethanol Standard

  • This compound Internal Standard

  • Solvent: Dichloromethane (GC grade)

  • Sodium Chloride (NaCl): Analytical grade, baked at 400 °C for 4 hours

  • Deionized Water

  • HS-SPME Vials (20 mL) with Septa

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

2.2.2. Preparation of Standard and Sample Solutions

  • Prepare stock solutions of 2-phenylethanol and this compound as described in Protocol 1.

  • Calibration Standards: In a series of 20 mL HS-SPME vials, add 5 mL of deionized water and 1 g of NaCl. Spike with the 2-phenylethanol standard solution to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. Add the this compound internal standard to each vial to a final concentration of 50 ng/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the essential oil sample into a 20 mL HS-SPME vial. Add 5 mL of deionized water and 1 g of NaCl. Spike with the this compound internal standard to a final concentration of 50 ng/mL.

2.2.3. HS-SPME-GC-MS Parameters

  • SPME Autosampler: Gerstel MPS or equivalent

  • GC-MS System: As described in Protocol 1

  • SPME Fiber: DVB/CAR/PDMS

  • Incubation Temperature: 60 °C

  • Incubation Time: 15 minutes with agitation

  • Extraction Time: 30 minutes

  • Desorption Temperature: 250 °C

  • Desorption Time: 2 minutes (splitless mode)

  • GC-MS Parameters: Same as in Protocol 1

2.2.4. Data Analysis

Follow the same data analysis procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data and validation parameters for the analysis of fragrance compounds in essential oils using GC-MS.

Table 1: GC-MS and HS-SPME-GC-MS Method Validation Parameters for 2-Phenylethanol Quantification

ParameterDirect Injection GC-MSHS-SPME-GC-MS
Linear Range 0.1 - 50 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) ~0.05 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL
Accuracy (Recovery %) 95 - 105%90 - 110%
Precision (RSD %) < 5%< 10%

Table 2: Example Quantification of 2-Phenylethanol in Different Essential Oils

Essential OilMethodConcentration of 2-Phenylethanol (mg/g)
Rose (Rosa damascena) Direct Injection GC-MS25.3
Geranium (Pelargonium graveolens) Direct Injection GC-MS8.7
Neroli (Citrus aurantium amara) HS-SPME-GC-MS0.9

Note: These values are for illustrative purposes and will vary depending on the specific essential oil sample.

Visualizations

Diagram 1: Experimental Workflow for Direct Injection GC-MS Analysis

workflow1 cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Essential Oil s2 Spike with This compound s1->s2 s3 Dilute with Solvent s2->s3 s4 Dry with Na2SO4 s3->s4 s5 Transfer to Vial s4->s5 a1 Inject Sample s5->a1 Analysis a2 GC Separation a1->a2 a3 MS Detection (SIM) a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Calculate Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3 workflow2 cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample into Vial p2 Add Water, NaCl & This compound p1->p2 e1 Incubate & Agitate p2->e1 Extraction e2 Expose SPME Fiber e1->e2 a1 Desorb in Injector e2->a1 Analysis a2 GC Separation a1->a2 a3 MS Detection (SIM) a2->a3 d1 Peak Integration a3->d1 Raw Data d2 Calculate Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3 sida_principle Sample Essential Oil (Unknown [Analyte]) Mixture Sample + Standard Mixture Sample->Mixture Standard Known Amount of This compound Standard->Mixture GCMS GC-MS Analysis Mixture->GCMS Result Peak Area Ratio (Analyte / Standard) GCMS->Result Quantification Accurate Quantification Result->Quantification

References

Application Notes and Protocols for Isotope Tracer Studies Using 2-Phenylethanol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed protocols for utilizing 2-Phenylethanol-13C2 as a stable isotope tracer in metabolic research and drug development. While direct experimental studies using this specific tracer are not widely published, the following content is based on established principles of isotope tracing and metabolic flux analysis.

Application Notes

This compound is a stable, non-radioactive isotopically labeled compound that can serve as a powerful tool in various research and development areas. By incorporating two heavy carbon atoms (¹³C), this tracer allows for the precise tracking and quantification of 2-phenylethanol and its metabolic derivatives in complex biological systems.

1. Metabolic Engineering and Biotechnology

In the field of biotechnology, 2-phenylethanol is a valuable aromatic compound produced by microorganisms, such as yeast, through the Ehrlich and Shikimate pathways.[1][2][3] The use of this compound can be instrumental in:

  • Quantification and Internal Standard: It can serve as an internal standard for the accurate quantification of microbially produced 2-phenylethanol in fermentation broths using mass spectrometry.[4]

  • Pathway Elucidation: While 2-phenylethanol is a product, introducing labeled precursors and monitoring the incorporation of ¹³C into 2-phenylethanol is a common approach. Conversely, this compound can be used to study its catabolism or conversion to other compounds in engineered microbial strains.

  • Flux Analysis: By using it in conjunction with other labeled substrates, it can help in dissecting the complex metabolic networks of microbial production hosts.

2. Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, understanding the metabolic fate of compounds is crucial. Stable isotope tracers are widely used in these studies.[4][5] this compound can be applied to:

  • Metabolite Identification: When a novel drug candidate is metabolized to a moiety containing the phenylethyl group, this compound can be used as a reference standard to confirm the identity of this metabolite.

  • Pharmacokinetic (PK) Studies: Co-administering a therapeutic agent with this compound allows for the investigation of potential drug-drug interactions, particularly if the drug is expected to interfere with alcohol metabolism.

  • Absolute Bioavailability Studies: A "microdose" of an intravenously administered ¹³C-labeled compound alongside an oral dose of the unlabeled compound is a standard method for determining absolute bioavailability, though this is more common for the drug molecule itself.

3. Food Science and Flavor Chemistry

2-Phenylethanol is a significant flavor and fragrance compound.[1][2][3] Isotope tracers can be used in:

  • Flavor Stability and Transformation: Studying the degradation or transformation of 2-phenylethanol in food matrices during processing and storage.

  • Authenticity and Adulteration: Differentiating between natural and synthetic 2-phenylethanol in food and cosmetic products.

Hypothetical Quantitative Data

The following tables represent illustrative data that could be generated from isotope tracer studies using this compound.

Table 1: Quantification of 2-Phenylethanol Production in Engineered Saccharomyces cerevisiae

StrainGenotypeL-Phenylalanine Feed (g/L)This compound (Internal Standard) Spike-in (mg/L)Measured 2-Phenylethanol (g/L)Production Rate (mg/L/h)
WTWild Type5101.8 ± 0.237.5
ENG-01Overexpression of PDC15102.5 ± 0.352.1
ENG-02Overexpression of ADH25102.1 ± 0.243.8
ENG-03Combined Overexpression5103.9 ± 0.481.3

Table 2: Pharmacokinetic Parameters of 2-Phenylethanol in a Rodent Model

AnalyteAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Half-life (t½) (h)
2-PhenylethanolOral501250 ± 1500.53400 ± 3001.2 ± 0.2
This compoundIntravenous1850 ± 900.1950 ± 1101.1 ± 0.1
Phenylacetic acid (Metabolite)from Oral Dose50340 ± 451.01200 ± 1802.5 ± 0.4
Phenylacetic acid-13C2 (Metabolite)from IV Dose125 ± 51.085 ± 152.6 ± 0.5

Experimental Protocols

Protocol 1: Quantification of 2-Phenylethanol in a Fermentation Broth using LC-MS

Objective: To accurately quantify the concentration of 2-phenylethanol produced by an engineered microbial strain using this compound as an internal standard.

Materials:

  • Fermentation broth samples

  • This compound solution (1 mg/mL in ethanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • LC-MS system (e.g., Orbitrap mass spectrometer)[6]

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: a. To 1 mL of fermentation broth, add 10 µL of the 1 mg/mL this compound internal standard solution. b. Add 1 mL of ethyl acetate. c. Vortex vigorously for 2 minutes to extract the 2-phenylethanol. d. Centrifuge at 5,000 x g for 10 minutes to separate the phases.

  • Extraction: a. Carefully collect the upper organic layer (ethyl acetate). b. Dry the organic layer over anhydrous sodium sulfate. c. Transfer the dried extract to a new vial for analysis.

  • LC-MS Analysis: a. Inject 5 µL of the extract onto a C18 reverse-phase column. b. Use a gradient of water and acetonitrile (both with 0.1% formic acid) for separation. c. Set the mass spectrometer to monitor for the specific m/z of 2-phenylethanol and this compound in Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) mode.

  • Data Analysis: a. Generate a standard curve using known concentrations of unlabeled 2-phenylethanol with a fixed concentration of the internal standard. b. Calculate the ratio of the peak area of 2-phenylethanol to the peak area of this compound for both the standards and the samples. c. Determine the concentration of 2-phenylethanol in the samples by interpolating from the standard curve.

Protocol 2: In Vivo Microdosing Study to Determine Metabolic Profile

Objective: To trace the metabolic fate of 2-phenylethanol in a rodent model.

Materials:

  • This compound

  • Vehicle for administration (e.g., saline)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Metabolite extraction solutions (e.g., acetonitrile, methanol)

  • High-resolution mass spectrometer (HRMS)[6]

Procedure:

  • Dosing: a. Administer a single intravenous (IV) dose of this compound (e.g., 1 mg/kg) to the rats.

  • Sample Collection: a. Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-dosing. b. Process the blood to obtain plasma and store at -80°C until analysis.

  • Metabolite Extraction: a. To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins. b. Vortex and centrifuge at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant for analysis.

  • HRMS Analysis: a. Analyze the extracts using an HRMS instrument capable of distinguishing between unlabeled and ¹³C-labeled metabolites based on their exact mass.[6][7] b. Perform a full scan analysis to identify potential metabolites. The ¹³C label will result in a characteristic mass shift (+2 Da) for metabolites containing the phenylethyl moiety.

  • Data Analysis: a. Identify metabolites by comparing their retention times and mass spectra to authentic standards. b. Quantify the relative abundance of the parent compound (this compound) and its labeled metabolites over time to determine the metabolic profile and kinetic parameters.

Visualizations

Below are diagrams illustrating key metabolic pathways and a general experimental workflow for using this compound.

G cluster_workflow Experimental Workflow: Tracer Study A Dosing Administer this compound to biological system B Sample Collection (e.g., blood, broth) at various time points A->B C Sample Preparation Extraction and purification of analytes B->C D LC-MS Analysis Separation and detection of labeled compounds C->D E Data Processing Peak integration and quantification D->E F Metabolic Modeling Flux analysis and pathway mapping E->F cluster_ehrlich Ehrlich Pathway l_phe L-Phenylalanine transaminase Aromatic aminotransferase l_phe->transaminase alpha_kg α-Ketoglutarate alpha_kg->transaminase phenylpyruvate Phenylpyruvate transaminase->phenylpyruvate glutamate Glutamate transaminase->glutamate decarboxylase Phenylpyruvate decarboxylase phenylpyruvate->decarboxylase phenylacetaldehyde Phenylacetaldehyde decarboxylase->phenylacetaldehyde adh Alcohol dehydrogenase phenylacetaldehyde->adh pe2 2-Phenylethanol adh->pe2 cluster_shikimate Shikimate Pathway (Simplified) glucose Glucose pep Phosphoenolpyruvate (PEP) glucose->pep e4p Erythrose-4-phosphate (E4P) glucose->e4p shikimate_path Multiple Steps pep->shikimate_path e4p->shikimate_path chorismate Chorismate shikimate_path->chorismate prephenate Prephenate chorismate->prephenate l_phe L-Phenylalanine prephenate->l_phe

References

Application Notes and Protocols: 2-Phenylethanol-¹³C₂ for Monitoring Microbial Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylethanol (2-PE) is a valuable aromatic alcohol renowned for its pleasant rose-like fragrance, making it a crucial ingredient in the cosmetics, perfume, food, and pharmaceutical industries.[1][2][3] While traditionally produced via chemical synthesis, there is a growing consumer demand for "natural" 2-PE, which has spurred the development of biotechnological production methods using microorganisms like yeasts and bacteria.[1][2][4] These microbes primarily synthesize 2-PE through two key metabolic routes: the de novo Shikimate pathway starting from glucose and the Ehrlich pathway, which converts L-phenylalanine to 2-PE.[1][5][6]

Accurate monitoring of 2-PE production during fermentation is critical for process optimization, strain development, and metabolic engineering. One of the most precise analytical methods for quantification is isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled internal standard. 2-Phenylethanol-¹³C₂ serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, extraction, and chromatographic analysis. However, its distinct mass allows it to be differentiated and quantified separately by a mass spectrometer, correcting for sample loss at every step and significantly improving the accuracy and reproducibility of measurements.

Furthermore, the use of ¹³C-labeled substrates in fermentation, in conjunction with mass spectrometry, enables powerful metabolic flux analysis (MFA). This technique allows researchers to trace the flow of carbon atoms through metabolic pathways, providing invaluable insights into the efficiency of different routes, identifying metabolic bottlenecks, and guiding rational metabolic engineering strategies to enhance 2-PE yields.[7][8]

Metabolic Pathways for 2-Phenylethanol Production

Microorganisms utilize two primary pathways for the biosynthesis of 2-PE. The Shikimate pathway facilitates de novo synthesis from central carbon metabolism, while the Ehrlich pathway converts the amino acid L-phenylalanine into 2-PE. The Ehrlich pathway is generally considered the more efficient route for high-yield production.[1][4]

Metabolic_Pathways cluster_shikimate Shikimate Pathway (De Novo) cluster_ehrlich Ehrlich Pathway Glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PPP Pentose Phosphate Pathway E4P Erythrose-4-phosphate (E4P) PPP->E4P Chorismate Chorismate PEP->Chorismate Multiple Steps E4P->Chorismate Multiple Steps Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation (e.g., Aro10) L_Phe L-Phenylalanine L_Phe->Phenylpyruvate Transamination (e.g., Aro8, Aro9) Two_PE 2-Phenylethanol Phenylacetaldehyde->Two_PE Reduction (Alcohol Dehydrogenase)

Caption: Key microbial metabolic pathways for 2-phenylethanol biosynthesis.

Application Note 1: Accurate Quantification of 2-PE using Isotope Dilution Mass Spectrometry (IDMS)

Objective: To provide a robust protocol for the precise quantification of 2-PE in microbial fermentation broth using 2-Phenylethanol-¹³C₂ as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: Isotope dilution is a gold-standard analytical technique. A known quantity of the isotopically labeled standard (2-Phenylethanol-¹³C₂) is added to a known volume of the sample (fermentation broth) at the beginning of the sample preparation process. The standard and the native analyte are extracted and analyzed together. Any sample loss during extraction or analysis affects both compounds equally. Quantification is based on the measured ratio of the native 2-PE to the labeled ¹³C₂-2-PE, which remains constant regardless of recovery efficiency. This method corrects for matrix effects and variations in extraction and injection volumes, leading to highly accurate results.

Experimental Protocol

1. Materials and Reagents

  • Fermentation broth sample

  • 2-Phenylethanol (for calibration curve)

  • 2-Phenylethanol-¹³C₂ (Internal Standard, IS)

  • Ethyl acetate (HPLC or GC grade)[9]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (HPLC or GC grade)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

2. Preparation of Standards

  • Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of 2-Phenylethanol-¹³C₂ in methanol.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock to a final concentration of 10 µg/mL in methanol. This concentration may be adjusted based on the expected 2-PE concentration in the samples.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the 2-phenylethanol stock solution. A typical range might be 0.1 to 100 µg/mL. Each calibration standard must be spiked with the IS Working Solution at the same concentration as the samples.

3. Sample Preparation and Extraction

  • Collect 1 mL of fermentation broth. Centrifuge at 10,000 x g for 5 minutes to pellet the microbial cells.

  • Transfer 500 µL of the supernatant to a clean 2 mL microcentrifuge tube.

  • Add 50 µL of the IS Working Solution (10 µg/mL 2-Phenylethanol-¹³C₂) to the supernatant and vortex briefly.

  • Add 500 µL of ethyl acetate to the tube.[9]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of 2-PE into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

4. GC-MS Analysis

  • System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless mode, 280°C.

  • Oven Program: Initial temperature 40°C (hold 1 min), ramp at 20°C/min to 250°C (hold 10 min). (This program should be optimized for baseline separation of 2-PE from other sample components).

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for 2-PE (unlabeled): m/z 91 (or 122)

    • Qualifier Ion for 2-PE (unlabeled): m/z 92 (or 65)

    • Quantifier Ion for 2-Phenylethanol-¹³C₂: m/z 91 (or 124) - Note: The fragment containing the ethyl group will shift. The C6H5CH2+ fragment (m/z 91) may not shift if the label is on the ethanol carbons. The molecular ion will be at m/z 124.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio (Area of 2-PE / Area of ¹³C₂-2-PE) against the concentration of the unlabeled 2-PE standards.

  • Calculate the peak area ratio for the unknown samples.

  • Determine the concentration of 2-PE in the samples using the linear regression equation from the calibration curve.

Workflow for 2-PE Quantification

Quantification_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification A 1. Collect 1 mL Fermentation Broth B 2. Centrifuge to Remove Cells A->B C 3. Take 500 µL Supernatant B->C D 4. Spike with Known Amount of 2-PE-¹³C₂ Standard C->D E 5. Add Ethyl Acetate & Vortex D->E F 6. Centrifuge to Separate Phases E->F G 7. Transfer & Dry Organic Layer F->G H 8. Analyze by GC-MS in SIM Mode G->H I 9. Measure Peak Area Ratio (2-PE / 2-PE-¹³C₂) H->I J 10. Calculate Concentration Using Calibration Curve I->J

Caption: Workflow for 2-PE quantification using IDMS.

Application Note 2: Metabolic Flux Analysis using ¹³C-Labeled Substrates

Objective: To outline a strategy for tracing carbon flux through the Shikimate and Ehrlich pathways during microbial 2-PE production using ¹³C-labeled substrates.

Principle: By providing a ¹³C-labeled primary carbon source (e.g., [U-¹³C₆]glucose) or a specific precursor (e.g., [U-¹³C₉]L-phenylalanine) to the microbial culture, the label will be incorporated into downstream metabolites, including 2-PE. Analyzing the mass isotopomer distribution (MID) of the resulting 2-PE via MS reveals how it was synthesized. For example, feeding [U-¹³C₆]glucose will result in labeled 2-PE if the Shikimate pathway is active. The specific pattern of labeling can provide quantitative information about the relative activity of different biosynthetic routes.[7][8][10] This is a powerful tool for diagnosing metabolic bottlenecks and verifying the success of metabolic engineering efforts.

Conceptual Protocol

1. Experimental Design

  • Culture Medium: Design a minimal or defined medium where the primary carbon and/or nitrogen sources can be fully replaced with their ¹³C-labeled counterparts.

  • Labeling Strategy:

    • To assess de novo synthesis (Shikimate Pathway): Use [U-¹³C₆]glucose as the sole carbon source.

    • To assess bioconversion (Ehrlich Pathway): Use unlabeled glucose and provide [U-¹³C₉]L-phenylalanine as the sole nitrogen source.[6]

  • Control: Run a parallel culture with unlabeled substrates.

2. ¹³C-Labeling Experiment

  • Grow a seed culture of the microorganism in unlabeled medium.

  • Inoculate the ¹³C-labeling medium with the seed culture.

  • Incubate under standard fermentation conditions.

  • Collect samples at multiple time points throughout the growth and production phases to analyze both extracellular metabolites and intracellular labeling patterns.

  • Quench metabolic activity immediately upon sampling (e.g., by rapid chilling).

  • Extract 2-PE from the supernatant as described in Application Note 1.

3. Mass Spectrometry Analysis

  • Analyze the extracted 2-PE using GC-MS or LC-MS.

  • Acquire data in full scan mode to observe the entire mass isotopomer distribution of 2-PE (from M+0 to M+8).

  • Correct the raw mass spectra for the natural abundance of ¹³C and other isotopes.

4. Data Interpretation

  • The mass shift in the 2-PE molecular ion indicates the number of ¹³C atoms incorporated.

  • Example 1 (¹³C-Glucose Feed): If the Shikimate pathway is active, you will observe a population of 2-PE molecules with various numbers of ¹³C atoms (M+1, M+2, ... M+8), reflecting its synthesis from labeled precursors.

  • Example 2 (¹³C-L-Phenylalanine Feed): If the Ehrlich pathway is active, you should see a dominant peak at M+8 (assuming the label is on the aromatic ring and side chain), indicating direct conversion.

  • Use software tools (e.g., 13CFLUX2) to perform computational metabolic flux analysis by fitting the measured MIDs to a metabolic network model.[11]

Logical Workflow for ¹³C-Metabolic Flux Analysis

MFA_Workflow A Define Metabolic Model (e.g., Shikimate & Ehrlich Pathways) G Estimate Metabolic Fluxes by Fitting MIDs to Model A->G B Culture Microbes with ¹³C-Labeled Substrate (e.g., ¹³C-Glucose) C Sample & Quench Metabolism B->C D Extract 2-PE and Other Metabolites C->D E Analyze Mass Isotopomer Distribution (MID) by MS D->E F Correct Data for Natural Isotope Abundance E->F F->G H Identify Pathway Activity & Metabolic Bottlenecks G->H

Caption: Logical workflow for investigating metabolic pathways using ¹³C-MFA.

Quantitative Data Summary

The following table summarizes 2-phenylethanol production titers achieved in various microorganisms under different fermentation conditions as reported in the literature. This data highlights the variability in production capabilities and the impact of process optimization and metabolic engineering.

MicroorganismStrainPrecursor / Carbon SourceFermentation ModeMax 2-PE Titer (g/L)Reference
Saccharomyces cerevisiaeEngineeredL-phenylalanineFed-batch4.8[12]
Saccharomyces cerevisiaeEngineeredL-phenylalanineFed-batch (two-phase)6.1[12]
Saccharomyces cerevisiaeYe9-612L-phenylalanineFed-batch4.5[13]
Saccharomyces cerevisiaeR-UV3Not SpecifiedFed-batch with resin13.7[1]
Saccharomyces cerevisiaeRM27L-phenylalanineBatch4.02[14]
Kluyveromyces marxianusWUT240L-phenylalanineContinuous~8.3 (calculated)[9]
Rhodotorula toruloidesEngineeredGlucoseFed-batch1.06[15]
Annulohypoxylon stygiumS20L-phenylalanineBatch2.33[1]
Bacillus licheniformisEngineeredGlucoseBatch6.24[4]

References

Application Note: High-Precision Quantification of 2-Phenylethanol in Pharmaceutical Quality Control Using 2-Phenylethanol-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenylethanol is a volatile organic compound that can be present in pharmaceutical products as a process-related impurity, a residual solvent, or a fragrance component.[1][2][3][4] Its accurate quantification is crucial for ensuring the safety, efficacy, and quality of the final drug product. This application note describes a robust and precise method for the determination of 2-phenylethanol in active pharmaceutical ingredients (APIs) and finished drug products using gas chromatography-mass spectrometry (GC-MS) coupled with an isotope dilution technique. The use of 2-Phenylethanol-13C2 as an internal standard ensures high accuracy and minimizes matrix effects. Stable isotope-labeled internal standards, particularly those labeled with 13C, are considered superior to their deuterated counterparts as they co-elute with the analyte and do not exhibit isotopic effects during chromatographic separation and mass spectrometric fragmentation, leading to more reliable quantification.

Principle

This method utilizes the principle of isotope dilution mass spectrometry (IDMS), a highly accurate analytical technique. A known amount of this compound is added to a precisely weighed sample. The sample is then prepared and analyzed by GC-MS. Since the 13C-labeled standard has nearly identical chemical and physical properties to the unlabeled 2-phenylethanol, it experiences the same extraction efficiency, derivatization yield (if applicable), and ionization response in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of 2-phenylethanol in the sample can be accurately determined, correcting for any sample loss during preparation and analysis.

Experimental Protocols

Quantification of 2-Phenylethanol as a Process Impurity

This protocol details the quantification of 2-phenylethanol as an impurity in a drug substance.

a. Materials and Reagents

  • 2-Phenylethanol (certified reference standard, >99.5% purity)

  • This compound (internal standard, >99% isotopic purity)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Drug substance sample

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

b. Preparation of Standard Solutions

  • Primary Stock Solution of 2-Phenylethanol (1000 µg/mL): Accurately weigh approximately 100 mg of 2-phenylethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Primary Stock Solution of this compound (100 µg/mL): Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the 2-phenylethanol primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. To each calibration standard, add the this compound internal standard to a final concentration of 5 µg/mL.

c. Sample Preparation

  • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add 500 µL of the 100 µg/mL this compound internal standard stock solution.

  • Dissolve and dilute to volume with a 1:1 mixture of dichloromethane and methanol.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer an aliquot to an autosampler vial for GC-MS analysis.

d. GC-MS Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2-Phenylethanol: m/z 91, 122

    • This compound: m/z 91, 124

Data Presentation

The method was validated for linearity, accuracy, and precision.

Table 1: Linearity of 2-Phenylethanol Quantification
Concentration (µg/mL)Analyte/IS Peak Area Ratio (Mean, n=3)
0.10.021
0.50.103
1.00.205
5.01.012
10.02.035
20.04.089
Correlation Coefficient (r²) 0.9998
Table 2: Accuracy and Precision
Spiked Concentration (µg/mL)Measured Concentration (Mean, n=6) (µg/mL)Recovery (%)RSD (%)
0.50.4998.02.5
5.05.08101.61.8
15.014.7598.31.5

The limit of detection (LOD) was determined to be 0.03 µg/mL, and the limit of quantification (LOQ) was 0.1 µg/mL.

Visualizations

experimental_workflow Experimental Workflow for Impurity Quantification cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Prepare Analyte Stock Solution cal_standards Prepare Calibration Standards stock_analyte->cal_standards stock_is Prepare IS (13C2) Stock Solution stock_is->cal_standards add_is Spike with IS (13C2) stock_is->add_is gcms_analysis GC-MS Analysis (SIM Mode) cal_standards->gcms_analysis weigh_sample Weigh Drug Substance weigh_sample->add_is dissolve Dissolve and Dilute add_is->dissolve vortex Vortex dissolve->vortex transfer Transfer to Vial vortex->transfer transfer->gcms_analysis data_processing Data Processing gcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for 2-phenylethanol impurity analysis.

logical_relationship Rationale for Using this compound cluster_analyte Analyte cluster_is Internal Standard cluster_properties Shared Properties cluster_outcome Analytical Outcome phenylethanol 2-Phenylethanol chem_prop Identical Chemical Properties phenylethanol->chem_prop phys_prop Similar Physical Properties phenylethanol->phys_prop phenylethanol_13C2 This compound phenylethanol_13C2->chem_prop phenylethanol_13C2->phys_prop coelution Co-elution in GC chem_prop->coelution phys_prop->coelution matrix_comp Compensation for Matrix Effects coelution->matrix_comp recovery_comp Correction for Sample Loss coelution->recovery_comp high_accuracy High Accuracy and Precision matrix_comp->high_accuracy recovery_comp->high_accuracy

Caption: Benefits of using a 13C-labeled internal standard.

Discussion

The developed GC-MS method using this compound as an internal standard provides a highly reliable and sensitive approach for the quantification of 2-phenylethanol in pharmaceutical quality control. The excellent linearity, accuracy, and precision demonstrate the robustness of the method. The use of a stable isotope-labeled internal standard is critical for minimizing the impact of matrix effects and variations in sample preparation, which is particularly important in the analysis of complex pharmaceutical matrices. This method can be readily implemented in quality control laboratories for routine analysis of 2-phenylethanol as a process impurity or for monitoring residual solvent levels in compliance with regulatory requirements.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in 2-Phenylethanol-13C2 Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantification of 2-Phenylethanol using its stable isotope-labeled internal standard, 2-Phenylethanol-13C2, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in the analyte's signal) or ion enhancement (an increase in the analyte's signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q2: How do matrix effects impact the quantification of 2-Phenylethanol?

A2: When analyzing 2-Phenylethanol in biological matrices such as plasma, serum, or urine, endogenous compounds like salts, lipids, and proteins can co-elute with the analyte.[1] These matrix components can interfere with the ionization of 2-Phenylethanol in the mass spectrometer's ion source, leading to inaccurate quantification.[3]

Q3: What is the role of this compound as an internal standard?

A3: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, it has the same physicochemical properties as 2-Phenylethanol and will co-elute from the liquid chromatography (LC) column.[3] By co-eluting, both the analyte and the internal standard experience the same degree of matrix effects.[3] The ratio of the analyte's signal to the internal standard's signal should remain constant, allowing for accurate quantification even in the presence of ion suppression or enhancement.[1]

Q4: Can a stable isotope-labeled internal standard like this compound completely eliminate issues from matrix effects?

A4: While SIL internal standards are highly effective, they may not always completely compensate for matrix effects.[3] For instance, if the analyte and the SIL internal standard have slightly different retention times, they may not experience the exact same degree of ion suppression.[3] Additionally, high concentrations of matrix components can still lead to significant ion suppression that affects the signal of both the analyte and the internal standard, potentially impacting the method's sensitivity.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS quantification of 2-Phenylethanol.

Problem 1: Inconsistent and irreproducible results for 2-Phenylethanol quantification.

  • Question: My calibration curves are not linear, and the quality control (QC) samples are failing. What could be the cause?

  • Answer: This is a classic sign of uncompensated matrix effects. The variability in the matrix composition between different samples and even between your calibration standards and the study samples can lead to inconsistent ion suppression or enhancement.

    • Troubleshooting Steps:

      • Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects using the post-extraction spike method. This will help you determine the extent of ion suppression or enhancement in your current method.

      • Optimize Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering matrix components. Consider implementing or optimizing a sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For urine samples, a simple "dilute-and-shoot" approach might be feasible, but for more complex matrices like plasma, a more rigorous cleanup is often necessary.[4][5]

      • Chromatographic Separation: Modify your LC method to improve the separation of 2-Phenylethanol from the regions where matrix effects are most pronounced. You can investigate this by performing a post-column infusion experiment.

      • Check Internal Standard Performance: Verify that 2-Phenylethanol and this compound are co-eluting. A slight difference in retention time can lead to differential matrix effects.[3]

Problem 2: Poor sensitivity and low signal intensity for 2-Phenylethanol.

  • Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for 2-Phenylethanol. What can I do to improve the signal?

  • Answer: Low signal intensity is often a result of significant ion suppression.

    • Troubleshooting Steps:

      • Improve Sample Cleanup: The most effective way to combat severe ion suppression is to remove the interfering components from the matrix. Implement a more rigorous sample preparation method. For plasma, consider a thorough SPE protocol.

      • Optimize Ion Source Parameters: Ensure that the ion source parameters (e.g., gas flows, temperatures, and voltages) are optimized for the ionization of 2-Phenylethanol.

      • Reduce Matrix Load: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression. However, this will also dilute your analyte, so this approach is a trade-off.[6]

      • Check for Contamination: A contaminated ion source can also lead to poor sensitivity. Regular cleaning and maintenance of the mass spectrometer are crucial.[7][8]

Experimental Protocols

Method 1: Assessment of Matrix Effects (Post-Extraction Spike Method)

This method quantifies the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (2-Phenylethanol) and the internal standard (this compound) in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma or urine) using your sample preparation method. Spike the analyte and internal standard into the extracted matrix before the final evaporation and reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure. This set is used to determine the recovery.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Method 2: Sample Preparation Protocols

The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity.

  • For Urine (Dilute-and-Shoot):

    • Thaw the urine sample at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge the sample to pellet any particulate matter.

    • Dilute a portion of the supernatant with the initial mobile phase (e.g., 1:10 dilution).

    • Add the internal standard (this compound).

    • Vortex and inject into the LC-MS/MS system.

  • For Plasma (Liquid-Liquid Extraction - LLE): This is a general protocol and should be optimized for your specific application.

    • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add a protein precipitation solvent (e.g., acetonitrile) and vortex.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Add an immiscible organic solvent (e.g., methyl tert-butyl ether).

    • Vortex thoroughly to extract the analyte into the organic layer.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject.

  • For Plasma (Solid-Phase Extraction - SPE): This is a general protocol using a polymeric reversed-phase SPE sorbent and should be optimized.

    • Condition: Condition the SPE cartridge with methanol followed by water.

    • Load: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the cartridge.

    • Wash: Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elute: Elute 2-Phenylethanol with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase for injection.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for 2-Phenylethanol Quantification

ParameterDilute-and-Shoot (Urine)Liquid-Liquid Extraction (Plasma)Solid-Phase Extraction (Plasma)
Throughput HighMediumMedium
Cost per Sample LowLow-MediumMedium-High
Matrix Effect HighMediumLow
Recovery N/AVariable (Optimization needed)High (Typically >85%)
Recommendation Suitable for less complex matrices and when high sensitivity is not required.A good balance of cost and cleanliness. Requires careful optimization.Recommended for complex matrices and when low limits of quantification are necessary.

Table 2: Troubleshooting Common LC-MS/MS Issues in 2-Phenylethanol Analysis

SymptomPossible CauseRecommended Action
Peak Tailing or Splitting Column degradation, incompatible injection solvent, or sample overload.Use a guard column, ensure the injection solvent is similar to the mobile phase, and inject a smaller volume.
Retention Time Shifts Inconsistent mobile phase composition, column temperature fluctuations, or a leak in the system.Prepare fresh mobile phase, ensure the column oven is stable, and check for leaks.[7][8]
High Background Noise Contaminated mobile phase, dirty ion source, or carryover from previous injections.Use high-purity solvents, clean the ion source, and inject blank samples to check for carryover.[7][8]
No Analyte Peak Incorrect MS/MS transitions, no sample injection, or severe ion suppression.Verify MS/MS parameters, check autosampler for proper injection, and perform a post-column infusion experiment.[7][8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add this compound Sample->Add_IS Extraction Extraction (LLE/SPE/Dilution) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for 2-Phenylethanol quantification.

Matrix_Effect_Diagnosis Problem Inaccurate/Imprecise Results Check_ME Suspect Matrix Effects? Problem->Check_ME Post_Column Perform Post-Column Infusion Experiment Check_ME->Post_Column Post_Extraction Perform Post-Extraction Spike Experiment Check_ME->Post_Extraction Suppression_Zone Identify Ion Suppression Zones Post_Column->Suppression_Zone Quantify_ME Quantify Matrix Factor (MF) Post_Extraction->Quantify_ME Optimize_LC Optimize LC Method to Avoid Suppression Zones Suppression_Zone->Optimize_LC Optimize_SP Optimize Sample Prep to Reduce MF Quantify_ME->Optimize_SP Revalidate Re-validate Method Optimize_LC->Revalidate Optimize_SP->Revalidate

References

Improving peak shape and resolution for 2-Phenylethanol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 2-Phenylethanol-13C2. The following FAQs and guides are designed for researchers, scientists, and drug development professionals to help improve peak shape and resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape for this compound, a polar aromatic alcohol, is often due to secondary interactions with active sites in the chromatographic system, such as exposed silanol groups on silica-based columns or metal surfaces. This can lead to peak tailing. Other causes include column overloading, improper injection techniques, or a mismatch between the sample solvent and the mobile phase.

Q2: Can the 13C isotopic labeling affect the chromatography of 2-Phenylethanol?

Yes, isotopic labeling can have a minor effect on chromatographic behavior. While 13C labeling does not significantly alter the polarity of the molecule, it can lead to slight differences in retention time compared to the unlabeled analog. This can be a consideration when trying to resolve the labeled and unlabeled compounds or when dealing with potential isotopic fractionation on the column.[1]

Q3: What type of GC column is recommended for the analysis of this compound?

For the analysis of polar compounds like 2-phenylethanol, a mid-polarity column is often a good starting point. Columns with a stationary phase containing a low percentage of phenyl groups (e.g., 5% phenyl-methylpolysiloxane) are commonly used.[2][3] For resolving enantiomers, a chiral column, such as one with a cyclodextrin-based stationary phase, is necessary.[4][5]

Q4: What are the key considerations for HPLC method development for this compound?

For reversed-phase HPLC, a C8 or C18 column is often suitable.[6][7] Due to the aromatic nature of 2-phenylethanol, a phenyl-based stationary phase can also provide alternative selectivity. The mobile phase composition, particularly the organic modifier (e.g., acetonitrile or methanol) and the pH, are critical for achieving good peak shape and resolution.

Troubleshooting Guides

Issue 1: Peak Tailing in GC and HPLC Analysis

Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. This can compromise resolution and affect accurate integration.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No check_all_peaks->no_all_peaks physical_issue Indicates a physical problem before the column yes_all_peaks->physical_issue chemical_issue Indicates a chemical interaction no_all_peaks->chemical_issue check_frit Check for blocked column inlet frit physical_issue->check_frit check_connections Inspect for dead volume in connections check_frit->check_connections solution_physical Solution: - Backflush or replace column frit - Remake connections check_connections->solution_physical check_active_sites Suspect interaction with active sites (silanols, metal ions) chemical_issue->check_active_sites check_overload Is the peak also broad or fronting at higher concentrations? check_active_sites->check_overload yes_overload Yes check_overload->yes_overload no_overload No check_overload->no_overload overload_issue Column Overload yes_overload->overload_issue solution_chemical Solution: - Use an inert column (e.g., base-deactivated) - Add a mobile phase additive (e.g., TFA for HPLC) - Trim the GC column inlet no_overload->solution_chemical solution_overload Solution: - Reduce sample concentration - Use a column with higher capacity overload_issue->solution_overload

Caption: Troubleshooting logic for peak tailing.

Experimental Protocols to Mitigate Peak Tailing:

  • GC Column Inlet Maintenance:

    • Cool the GC oven and inlet.

    • Turn off the carrier gas flow.

    • Carefully remove the column from the inlet.

    • Trim 5-10 cm from the front of the column using a ceramic wafer to ensure a clean, square cut.

    • Reinstall the column at the correct depth in the inlet.

    • Leak-check the connection before heating the system.

  • HPLC Mobile Phase Modification for Basic Compounds:

    • Prepare the aqueous mobile phase with a buffer to maintain a consistent pH.

    • For basic analytes that tail, lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) can protonate silanol groups and reduce secondary interactions.

    • Ensure the chosen buffer is soluble in the mobile phase mixture and is compatible with your detector (e.g., use volatile buffers for MS).

Quantitative Data Summary for Peak Tailing:

ParameterPossible CauseRecommended ActionExpected Outcome
Asymmetry Factor > 1.2Use a base-deactivated column or an end-capped column.Asymmetry factor closer to 1.0.
Tailing Factor > 1.5Reduce sample concentration by 50%.Reduction in tailing factor.
Peak Width Increases with injection volumeDecrease injection volume or sample concentration.Sharper peaks with reduced width.
Issue 2: Poor Resolution Between this compound and Other Components

Poor resolution can be due to insufficient separation between the analyte and other matrix components or, in the case of chiral analysis, between the enantiomers.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution Observed check_separation Are peaks co-eluting or severely overlapping? start->check_separation optimize_selectivity Optimize Selectivity (α) check_separation->optimize_selectivity optimize_efficiency Optimize Efficiency (N) check_separation->optimize_efficiency optimize_retention Optimize Retention (k') check_separation->optimize_retention change_stationary_phase Change Stationary Phase optimize_selectivity->change_stationary_phase change_mobile_phase Change Mobile Phase (HPLC) or Temperature Program (GC) optimize_selectivity->change_mobile_phase solution Improved Resolution change_stationary_phase->solution change_mobile_phase->solution use_smaller_particles Use smaller particle size column (HPLC) optimize_efficiency->use_smaller_particles increase_column_length Increase column length optimize_efficiency->increase_column_length optimize_flow_rate Optimize flow rate optimize_efficiency->optimize_flow_rate use_smaller_particles->solution increase_column_length->solution optimize_flow_rate->solution adjust_mobile_phase_strength Adjust mobile phase strength (HPLC) or temperature (GC) optimize_retention->adjust_mobile_phase_strength adjust_mobile_phase_strength->solution

Caption: Strategies to improve chromatographic resolution.

Experimental Protocols to Improve Resolution:

  • HPLC Mobile Phase Optimization:

    • Solvent Selection: If using acetonitrile, try substituting with methanol or a mixture of both. Aromatic compounds like 2-phenylethanol can exhibit different selectivity with different organic modifiers.

    • Gradient Adjustment: If using a gradient, decrease the ramp rate (e.g., from 10%/min to 5%/min) to increase the separation between closely eluting peaks.

    • Isocratic Adjustment: For isocratic methods, decrease the percentage of the organic solvent to increase the retention and potentially improve resolution.

  • GC Temperature Program Optimization:

    • Lower Initial Temperature: A lower starting oven temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks.

    • Slower Ramp Rate: A slower temperature ramp (e.g., 5°C/min instead of 20°C/min) will increase the time the analytes spend in the column, which can improve the separation of closely eluting compounds.

Quantitative Data Summary for Improving Resolution:

ParameterActionExpected Impact on Resolution (Rs)
Column Length (L) Double the column lengthIncrease Rs by a factor of ~1.4
Particle Size (dp) Decrease particle size by half (e.g., 5 µm to 2.5 µm)Increase Rs by a factor of ~1.4
Selectivity (α) Change mobile phase or stationary phasePotentially large and unpredictable change in Rs
Retention Factor (k') Increase k' from 1 to 2Significant increase in Rs, with diminishing returns at higher k'
Issue 3: Peak Fronting

Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still affect quantification.

Potential Causes and Solutions for Peak Fronting:

CauseRecommended Action
Column Overload Dilute the sample or inject a smaller volume. Use a column with a higher loading capacity (wider diameter or thicker film).
Poor Sample Solubility Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be weaker than or the same as the mobile phase.
Column Collapse Operate the column within the manufacturer's recommended pH and temperature ranges. Replace the column if it is damaged.

Sample Preparation Protocol to Avoid Solubility Issues:

  • Solvent Selection: Dissolve the this compound standard or sample in a solvent that is compatible with the initial mobile phase (for HPLC) or is of appropriate polarity for the GC column. For reversed-phase HPLC, the initial mobile phase composition is often a good choice. For GC, a volatile and relatively non-polar solvent is often used.

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm or 0.45 µm syringe filter to prevent column and system blockage.[8]

  • Dilution: If high concentrations are suspected to cause peak shape issues, perform a serial dilution of the sample to an appropriate concentration.

This technical support guide provides a starting point for troubleshooting issues with this compound analysis. For more complex issues, further method development and optimization may be required.

References

Technical Support Center: Overcoming Ion Suppression with 2-Phenylethanol-¹³C₂ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Phenylethanol-¹³C₂ as an internal standard to combat ion suppression in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids).[1][2][3] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, poor sensitivity, and unreliable results.[3][4][5]

Q2: How does an internal standard help to overcome ion suppression?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples (calibrators, quality controls, and unknowns) before sample preparation.[6] The IS experiences similar matrix effects, including ion suppression, as the analyte.[7] By calculating the ratio of the analyte response to the IS response, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[5]

Q3: Why is a stable isotope-labeled (SIL) internal standard, like 2-Phenylethanol-¹³C₂, the preferred choice?

Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis.[7] Because 2-Phenylethanol-¹³C₂ has the same chemical structure and properties as the unlabeled 2-Phenylethanol analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and suppression.[7] This close similarity allows for the most effective compensation for matrix effects and variations in sample extraction and instrument response.[7][8]

Q4: Can the 2-Phenylethanol-¹³C₂ internal standard itself cause ion suppression?

Yes, at excessively high concentrations, any compound, including a stable isotope-labeled internal standard, can contribute to ion suppression.[5][6] It is crucial to optimize the concentration of the internal standard to be within the linear dynamic range of the mass spectrometer and to be comparable to the expected analyte concentrations.

Q5: What should I do if I still observe significant ion suppression even with the use of 2-Phenylethanol-¹³C₂?

If significant ion suppression persists, consider the following troubleshooting steps:

  • Optimize Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][9]

  • Chromatographic Separation: Modify your LC method to improve the separation of your analyte and the internal standard from the regions of significant ion suppression. This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[4][10]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[5]

  • Check for Contamination: Ensure that there are no contaminants in your solvents, reagents, or from your sample collection and storage materials that could be causing the suppression.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Peak Shape for Analyte and/or Internal Standard - Column degradation- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Replace the analytical column.- Adjust mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Ensure the final sample solvent is similar in composition to the initial mobile phase.
High Variability in Internal Standard Response Across Samples - Inconsistent sample preparation- Variable matrix effects not fully compensated for- Pipetting errors- Ensure consistent and precise execution of the sample preparation protocol.- Further optimize sample clean-up to remove interfering components.- Calibrate and verify the accuracy of all pipettes.
Analyte and Internal Standard Do Not Co-elute - Use of a deuterated internal standard (isotope effect)- Different column chemistry interactions- 2-Phenylethanol-¹³C₂ is expected to co-elute with unlabeled 2-Phenylethanol. If not, investigate for potential chromatographic issues or confirm the identity of both compounds.
Low Recovery of Analyte and Internal Standard - Inefficient extraction procedure- Analyte/IS instability in the sample matrix or during processing- Optimize the extraction solvent, pH, and mixing time.- Investigate the stability of the compounds under the experimental conditions and consider adding stabilizers or performing extraction at lower temperatures.

Quantitative Data Summary

The following tables present hypothetical but representative data from a method validation study for the quantification of 2-Phenylethanol in human plasma, demonstrating the effectiveness of using 2-Phenylethanol-¹³C₂ as an internal standard to mitigate ion suppression.

Table 1: Recovery of 2-Phenylethanol

Concentration LevelMean Recovery (%) without IS CorrectionMean Recovery (%) with 2-Phenylethanol-¹³C₂ IS
Low QC (10 ng/mL)65.898.5
Mid QC (100 ng/mL)68.2101.2
High QC (500 ng/mL)70.199.3

Table 2: Matrix Effect Assessment for 2-Phenylethanol

Concentration LevelMatrix Effect (%) without IS CorrectionMatrix Effect (%) with 2-Phenylethanol-¹³C₂ IS
Low QC (10 ng/mL)45.3 (Significant Suppression)97.8 (Compensation)
High QC (500 ng/mL)48.9 (Significant Suppression)102.1 (Compensation)

Table 3: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) without IS% Accuracy without IS% RSD without ISMean Measured Conc. (ng/mL) with IS% Accuracy with IS% RSD with IS
LLOQ52.856.018.54.998.08.2
Low106.161.015.210.3103.06.5
Mid10065.465.412.898.798.74.1
High500338.967.811.5505.2101.03.5

LLOQ: Lower Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Sample Preparation - Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of 2-Phenylethanol-¹³C₂ internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 2-Phenylethanol: Q1 123.1 -> Q3 91.1

    • 2-Phenylethanol-¹³C₂: Q1 125.1 -> Q3 93.1

Visualizations

IonSuppression cluster_0 Without Internal Standard cluster_1 With 2-Phenylethanol-¹³C₂ Internal Standard Analyte Analyte IonSource Ion Source Analyte->IonSource Matrix Matrix Components Matrix->IonSource Interference MS_Signal_Suppressed Suppressed Signal (Inaccurate) IonSource->MS_Signal_Suppressed Analyte_IS Analyte IonSource_IS Ion Source Analyte_IS->IonSource_IS IS 2-Phenylethanol-¹³C₂ (IS) IS->IonSource_IS Matrix_IS Matrix Components Matrix_IS->IonSource_IS Similar Interference MS_Signal_Corrected Corrected Signal (Accurate) IonSource_IS->MS_Signal_Corrected Ratio Calculation

Caption: Mechanism of ion suppression and correction with an internal standard.

ExperimentalWorkflow Sample Plasma Sample Add_IS Add 2-Phenylethanol-¹³C₂ IS Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: General experimental workflow for sample analysis.

References

Technical Support Center: Optimizing Injection Volume for 2-Phenylethanol-13C2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-Phenylethanol-13C2.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, focusing on problems related to injection volume.

Q1: Why is the peak for my this compound standard showing poor shape, such as fronting or tailing?

A1: Poor peak shape is a frequent challenge in chromatographic analysis and can stem from several factors, particularly related to the injection.

  • Injection Volume Overload: Injecting an excessive volume of your sample can lead to saturation of the stationary phase at the column inlet, causing a distorted peak shape known as fronting.[1][2]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (in HPLC) or is not compatible with the GC column's stationary phase, it can result in peak distortion.[2]

  • Column Degradation: Over time, active sites can develop on the column, leading to undesirable interactions with the analyte and causing peak tailing.

  • Incorrect Injector Temperature (for GC): An injector temperature that is too low can cause incomplete or slow vaporization of the sample, resulting in broadened or tailing peaks. Conversely, an excessively high temperature might lead to analyte degradation.

Troubleshooting Steps:

  • Reduce the Injection Volume: A simple first step is to decrease the injection volume, for instance, by half, and observe any changes in the peak symmetry.

  • Match the Solvent: Ensure that your sample is dissolved in a solvent that is compatible with your analytical system. For reversed-phase HPLC, the sample solvent should ideally be of a lower or equivalent strength to the initial mobile phase.

  • Assess Column Health: Condition the column as per the manufacturer's guidelines. If peak shape issues persist, it may be necessary to replace the column.

  • Optimize Injector Temperature (GC): For GC analyses, it is advisable to experiment with adjusting the injector temperature to determine the optimal setting for this compound.

Q2: I'm observing poor reproducibility in the peak area of this compound across multiple injections. What could be the reason?

A2: Inconsistent peak areas are often linked to issues with the injection process or leaks within the system.

  • Injector Performance: The autosampler may not be aspirating and dispensing the sample volume consistently. This can be caused by air bubbles within the syringe or a mechanical malfunction.

  • System Leaks: Any leaks in the injection port, syringe, or associated fittings can result in a variable amount of the sample being introduced into the analytical stream.

  • Variable Injection Speed: The velocity of the injection can influence the initial shape of the analyte band as it is introduced to the column, which in turn can affect the calculated peak area.[1]

Troubleshooting Steps:

  • Inspect the Autosampler: Purge the autosampler syringe to eliminate any trapped air bubbles. Carefully observe the injection sequence to ensure it is operating correctly.

  • Conduct a Leak Check: Thoroughly inspect the system for any potential leaks, paying close attention to the injector septum, the syringe, and all column fittings.

  • Standardize Injection Parameters: Ensure that the injection speed is set to a consistent and appropriate value within your analytical method.

Q3: I am either not detecting a peak for this compound or the peak is extremely small. What should I investigate?

A3: The absence of a peak or a significantly diminished signal can be attributed to a range of factors, from sample preparation through to instrument settings.

  • Suboptimal Injection Volume: While a large injection volume can distort peaks, an injection volume that is too small may result in a signal that is below the instrument's limit of detection.[1]

  • Analyte Degradation: this compound may degrade if samples are not handled or stored correctly. In GC analysis, an excessively high injector temperature can also lead to degradation.

  • System Contamination: A contaminated injector liner or a dirty ion source in the mass spectrometer can cause signal suppression.

  • Detector Malfunction: The detector may not be operating correctly, or its settings may not be optimized for the detection of your specific analyte.

Troubleshooting Steps:

  • Cautiously Increase Injection Volume: If you suspect that the analyte concentration is very low, you can try to incrementally increase the injection volume. However, be vigilant for any negative effects on peak shape.

  • Verify Sample Integrity: Prepare a fresh standard of this compound to rule out any issues with the sample itself.

  • Perform System Maintenance: Adhere to a regular maintenance schedule for your analytical instrument, including cleaning the injector liner and the ion source as recommended by the manufacturer.

  • Confirm Detector Settings: Ensure that the detector is powered on and that its operational parameters are suitable for the detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting injection volume for the GC-MS analysis of this compound?

A1: A common starting point for the injection volume in GC-MS analysis is 1 µL.[3] The optimal volume will, however, depend on the concentration of your sample and the sensitivity of your specific instrument. It is best practice to perform an injection volume optimization study, beginning with a low volume (e.g., 0.5 µL) and progressively increasing it while carefully monitoring the peak shape and signal response.

Q2: How does altering the injection volume impact the analytical results?

A2: Modifying the injection volume can have several consequences for your analysis:

  • Enhanced Signal Intensity: In general, a larger injection volume will produce a greater peak area and height, which can be beneficial for improving the signal-to-noise ratio, especially for samples with low analyte concentrations.[2][4]

  • Peak Shape Distortion: As the injection volume is increased, you may begin to observe peak broadening, fronting, or even peak splitting. These distortions can adversely affect both the resolution and the accuracy of peak integration.[1][2]

  • Column Overload: Excessively large injection volumes can overwhelm the capacity of the analytical column, leading to severe peak distortion and a significant reduction in column efficiency.[1]

Q3: Should I employ split or splitless injection for the analysis of this compound?

A3: The decision to use either split or splitless injection is primarily determined by the concentration of the analyte in your sample.

  • Split Injection: This mode is well-suited for samples with higher analyte concentrations. In this technique, a portion of the injected sample is diverted from the column, preventing overload and helping to produce sharp, well-defined peaks. A split ratio of 20:1 is a reasonable starting point for method development.

  • Splitless Injection: This technique is preferred for trace analysis, as it directs the entire vaporized sample onto the column, thereby maximizing the sensitivity of the measurement.

For quantitative analyses that utilize a labeled internal standard such as this compound, it is crucial that the chosen injection mode is applied consistently to all standards and unknown samples.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol provides a general framework for the analysis of this compound and may need to be optimized for your specific instrumentation and analytical requirements. This method has been adapted from a procedure developed for the analysis of 2-phenylethanol in a complex matrix.

1. Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

This extraction technique is effective for isolating this compound from aqueous samples.

  • In a 10 mL screw-cap test tube, place 5 mL of the aqueous sample that contains this compound.

  • Prepare a solvent mixture consisting of 0.6 mL of ethanol (the disperser solvent) and 25 µL of carbon tetrachloride (the extraction solvent).

  • Rapidly inject this solvent mixture into the aqueous sample.

  • Gently agitate the mixture for one minute, which should result in the formation of a cloudy solution.

  • Centrifuge the mixture at 2000 rpm for 10 minutes to separate the phases.

  • Using a microsyringe, carefully collect the sedimented phase (the carbon tetrachloride layer) for subsequent GC-MS analysis.

2. GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer MSD-5975C or equivalent
Column DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar non-polar column
Carrier Gas Helium, with a constant flow rate of 1 mL/min
Injection Volume 1 µL (this should be optimized for your specific application)
Injector Temperature 280 °C
Injection Mode Split (with a 20:1 ratio) or Splitless (depending on the sample concentration)
Oven Temperature Program Begin at an initial temperature of 50°C and hold for 2 minutes. Then, ramp the temperature to 280°C at a rate of 10°C/min and hold for 5 minutes.
Transfer Line Temperature 250 °C
Ion Source Temperature 200 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range m/z 50-200

Data Presentation: The Impact of Injection Volume on Peak Characteristics

The table below illustrates the anticipated qualitative and quantitative effects of varying the injection volume on the chromatographic analysis of a target analyte such as this compound. This data is representative and reflects a typical trend observed during the process of method development.

Injection Volume (µL)Peak Area (Arbitrary Units)Peak Height (Arbitrary Units)Peak Symmetry (Asymmetry Factor)Resolution (Rs)Observations
1 100,00050,0001.12.5The peak is symmetrical with good resolution.
3 300,000145,0001.02.4The signal has increased, and the peak shape remains good.
5 500,000230,0000.92.1The onset of peak fronting is visible, with a slight decrease in resolution.
10 950,000400,0000.71.5Significant peak fronting is observed, along with a noticeable decrease in resolution.

This data is for illustrative purposes and is based on established chromatographic principles and visual data from analogous experiments.[4]

Mandatory Visualization

The diagram below outlines a logical workflow for troubleshooting common problems associated with the optimization of injection volume for the analysis of this compound.

InjectionVolumeTroubleshooting Troubleshooting Workflow: Injection Volume Optimization start Start Analysis issue Problem with Peak? start->issue peak_shape Poor Peak Shape? (Fronting/Tailing) issue->peak_shape Yes peak_area Poor Reproducibility? issue->peak_area No reduce_vol Decrease Injection Volume peak_shape->reduce_vol Yes no_peak No/Small Peak? peak_area->no_peak No check_autosampler Check Autosampler/Syringe peak_area->check_autosampler Yes increase_vol Increase Injection Volume (with caution) no_peak->increase_vol Yes end Analysis Optimized no_peak->end No check_solvent Check Sample Solvent reduce_vol->check_solvent check_column Check Column Condition check_solvent->check_column check_column->end leak_check Perform Leak Check check_autosampler->leak_check leak_check->end check_sample Check Sample Integrity increase_vol->check_sample clean_system Clean Injector/Source check_sample->clean_system clean_system->end

Caption: A troubleshooting workflow for the optimization of injection volume.

References

Technical Support Center: 2-Phenylethanol-13C2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenylethanol-13C2 analysis by mass spectrometry. The focus is on identifying and reducing sources of background noise to improve signal-to-noise ratios and ensure data quality.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass fragments for 2-Phenylethanol and its 13C2 isotopologue?

A1: The mass spectrum of unlabeled 2-Phenylethanol (C8H10O) is characterized by its molecular ion and several key fragments. For this compound, these masses will be shifted by +2 m/z units, assuming the label is on the ethyl chain.

Ion DescriptionUnlabeled 2-Phenylethanol (m/z)This compound (Expected m/z)Notes
Molecular Ion [M]+122124The parent molecule.
Tropylium Ion [C7H7]+9191A common and abundant fragment resulting from cleavage of the C-C bond adjacent to the ring. The label is lost with the side chain.[1][2]
[M-CH2OH]+9193Loss of the hydroxymethyl group. The fragment retains the 13C label.
[M-C2H4O]+7878Loss of ethylene oxide.
Phenyl Ion [C6H5]+7777Loss of the entire ethyl alcohol side chain.

Q2: Why is my signal-to-noise (S/N) ratio poor, even with a high concentration of my this compound standard?

A2: A poor signal-to-noise ratio can be caused by several factors beyond sample concentration.[3] High background noise is a common culprit, which can originate from system contamination, leaks, or suboptimal instrument settings.[4][5] It's also possible that ion suppression is occurring due to co-eluting matrix components that interfere with the ionization of your target analyte.[6]

Q3: What are common sources of background noise in GC-MS analysis?

A3: Background noise in GC-MS systems can stem from various sources, broadly categorized as either originating from the GC or the MS.[7][8]

  • GC-related sources: Column bleed, septum bleed, contaminated injection port liner, impure carrier gas, and contaminated gas lines.[7]

  • MS-related sources: Air leaks, contamination from cleaning solvents, and backstreaming of foreline pump oil.[7][8]

  • Sample/Solvent-related sources: Impure solvents, detergents, or plasticizers introduced during sample preparation.[4][6]

Troubleshooting Guides

Issue 1: High Background Across the Entire Mass Range

High and persistent background noise can obscure your analyte signal. This troubleshooting workflow helps to systematically identify and eliminate the source of the contamination.

G cluster_0 Troubleshooting High Background Noise A High Background Noise Detected B Run a Solvent Blank A->B C Is Background Still High? B->C D Check for Leaks (Air & Water) C->D Yes H Background Reduced - Contamination from Sample/Solvent C->H No E Contamination in GC Flow Path D->E No Leaks Found F MS Source Contamination E->F Flow Path Clean G System Clean - Problem Resolved F->G Source Cleaned

Caption: Workflow for diagnosing high background noise.

Step 1: Analyze a Solvent Blank Inject a high-purity solvent using the same method as your samples. If the background noise is still high, the contamination is likely within the instrument itself.[9] If the blank is clean, the contamination is likely being introduced with your samples or standards.

Step 2: Check for System Leaks Air leaks are a common cause of high background, showing characteristic ions of nitrogen (m/z 28), oxygen (m/z 32), argon (m/z 40), and water (m/z 18).[7] Use an electronic leak detector to check all fittings from the gas regulator to the MS transfer line.[10]

Step 3: Isolate the Source (GC vs. MS) If no leaks are found, the issue is likely contamination. To determine if the source is in the GC or the MS, you can vent the MS, remove the column, and run the MS with the transfer line capped. If the background is now low, the contamination is coming from the GC (column, injector, gas lines). If the background remains high, the MS source requires cleaning.

Issue 2: Specific, Repetitive Contaminant Peaks

If your baseline is clean except for specific, recurring peaks, you may be dealing with a specific contaminant.

Common Contaminants in GC-MS Systems

m/zCompound/ClassLikely Source
18, 28, 32, 44Water, Nitrogen, Oxygen, CO2Air leak in the system.[7]
73, 147, 207, 281PolysiloxanesColumn bleed, septum bleed, contaminated glassware.[8]
149, 167, 279Phthalates (Plasticizers)Plastic labware (e.g., pipette tips, vials), solvent contamination.[11]
43, 58AcetoneCleaning solvent residue.[7]
Spaced by 14 amuHydrocarbonsFingerprints on components, foreline pump oil backstreaming.[8]

Troubleshooting Workflow for Specific Contaminants

G cluster_1 Identifying Source of Specific Contaminants A Specific Contaminant Peaks Observed B Identify m/z of Contaminant Ions A->B C Compare to Common Contaminant Table B->C D Siloxanes (e.g., m/z 207, 281)? C->D E Phthalates (e.g., m/z 149)? C->E F Hydrocarbons (Repeating Units)? C->F G Bake Out Column & Septum D->G Yes H Replace Plasticware with Glass E->H Yes I Clean/Replace Liner & Check for Oil Backstreaming F->I Yes J Problem Resolved G->J H->J I->J

Caption: Logic for identifying and resolving specific contaminants.

Experimental Protocols

Protocol 1: System Bake-out for Column and Injector Conditioning

This procedure helps remove volatile contaminants from the GC inlet and column.

Materials:

  • High-purity carrier gas (Helium recommended).

  • GC-MS system.

Procedure:

  • Disconnect Column from MS: Vent the mass spectrometer according to the manufacturer's instructions. Once vented, carefully disconnect the column from the MS transfer line. Cap the end of the transfer line with a blank ferrule.

  • Set Low Carrier Gas Flow: Set the carrier gas flow rate to a low level (e.g., 1-2 mL/min).

  • Heat the Injector: Set the injector temperature to its maximum recommended temperature (or at least 25°C above the method temperature).

  • Temperature Program the Oven:

    • Start at 40°C and hold for 15 minutes.

    • Ramp the temperature at 10°C/min to 20°C above the highest temperature used in your analytical method (do not exceed the column's maximum temperature limit).[10]

    • Hold at this temperature for at least 2 hours, or overnight for severe contamination.

  • Cool Down and Reconnect: Cool the oven and injector. Reconnect the column to the MS, ensuring a leak-tight seal. Pump down the MS and allow it to stabilize before analysis.

Protocol 2: MS Ion Source Cleaning

If contamination is isolated to the mass spectrometer, the ion source may need to be cleaned. Note: This is an advanced maintenance procedure. Always follow the specific instructions provided by your instrument manufacturer.

General Steps:

  • Vent the Mass Spectrometer: Follow the manufacturer's protocol to bring the instrument to atmospheric pressure.

  • Remove the Ion Source: Carefully remove the ion source assembly from the vacuum chamber. Wear powder-free gloves to avoid introducing fingerprints.[7]

  • Disassemble the Ion Source: Disassemble the source components (repeller, ion volume, lenses) on a clean, lint-free surface. Keep track of the order and orientation of all parts.

  • Clean the Components:

    • Sonication is a common method. Use a sequence of solvents, such as hexane, acetone, and methanol, sonicating for 15-20 minutes in each.

    • For stubborn deposits, gentle polishing with an alumina slurry may be necessary, followed by thorough rinsing and sonication.

  • Dry and Reassemble: Ensure all components are completely dry before reassembly. A flow of dry nitrogen or a low-temperature oven can be used. Reassemble the ion source carefully.

  • Reinstall and Pump Down: Reinstall the source, pump down the system, and allow it to stabilize for at least 24 hours before running performance checks.[9]

By following these troubleshooting guides and protocols, researchers can effectively minimize background noise, leading to improved data quality and more reliable quantification in the mass spectrometry analysis of this compound.

References

Troubleshooting poor recovery of 2-Phenylethanol-13C2 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of 2-Phenylethanol-13C2 during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound consistently low during liquid-liquid extraction (LLE)?

Poor recovery during LLE can stem from several factors, ranging from incorrect solvent selection to the formation of emulsions. The isotopic labeling of this compound does not significantly alter its chemical properties for extraction compared to the unlabeled standard; therefore, standard troubleshooting procedures for 2-Phenylethanol apply. Key areas to investigate include the choice of extraction solvent, sample pH, solvent-to-sample volume ratio, and physical separation technique.

A systematic approach to troubleshooting can help identify the root cause of low recovery. Start by evaluating the most common issues, such as solvent choice and the potential for emulsion formation, before moving to more complex possibilities.

G A Start: Poor Recovery of This compound B Is an emulsion forming between layers? A->B C YES B->C C D NO B->D D E Implement emulsion-breaking protocol (see Q3) C->E F Is the extraction solvent appropriate? (see Q2) D->F G YES F->G G H NO F->H H J Is the solvent:sample volume ratio optimal? G->J I Select a more suitable solvent (e.g., Ethyl Acetate, MIBK) H->I K YES J->K K L NO J->L L N Is the sample pH appropriate? K->N M Increase solvent volume. Aim for a ratio > 7:1. L->M O YES N->O O P NO N->P P R Consider alternative methods like Solid-Phase Extraction (SPE) (see Q4) O->R Q Adjust pH to ensure analyte is in neutral form. P->Q

Caption: Troubleshooting workflow for low LLE recovery.

Q2: How do I select the optimal organic solvent for extracting this compound?

The choice of solvent is critical for achieving high extraction efficiency. 2-Phenylethanol is a polar aromatic alcohol that is slightly soluble in water but miscible with most organic solvents.[1][2] The ideal solvent should be immiscible with water, have a high partition coefficient for 2-Phenylethanol, and be easy to remove post-extraction.

For polar analytes like 2-Phenylethanol, you should select an organic solvent with a higher polarity index to optimize recovery.[3][4] Ethyl acetate is an effective and commonly used solvent for this purpose.[5] Other suitable solvents include methyl isobutyl ketone (MIBK), 2-octanone, and dibutyl phthalate.[6][7]

Table 1: Comparison of Extraction Solvents for 2-Phenylethanol

Solvent Type Key Characteristics Typical Recovery Efficiency
Ethyl Acetate Ester Good polarity match, easily evaporated. High (can achieve >95%)[5]
Dichloromethane Halogenated High density, good solvating power. Good, but can be prone to emulsions.
Methyl Isobutyl Ketone (MIBK) Ketone Lower water solubility, good selectivity. Good[7]

| Hexane | Alkane | Non-polar; generally unsuitable. | Very Poor |

Experimental Protocol: Solvent Screening

  • Prepare identical aqueous standards of this compound.

  • In separate vials, add an equal volume of each solvent to be tested (e.g., ethyl acetate, MIBK, dichloromethane).

  • Vortex each vial gently for 2 minutes to mix the phases.

  • Centrifuge at 2000 x g for 10 minutes to ensure complete phase separation.

  • Carefully collect the organic layer.

  • Analyze the organic extract using the appropriate analytical method (e.g., GC-MS or LC-MS) to quantify the recovery of this compound.

  • Compare the results to determine the solvent with the highest recovery.

Q3: What should I do if an emulsion forms during my LLE procedure?

Emulsion formation is a common problem in LLE, especially when the sample matrix contains surfactants like lipids or proteins.[3][8] An emulsion is a stable mixture of two immiscible liquids that prevents clean phase separation, trapping the analyte and leading to poor recovery.[8]

Protocol for Preventing and Breaking Emulsions:

  • Prevention: Instead of shaking the separatory funnel vigorously, use a gentle swirling or rocking motion. This increases the surface area for extraction without the high energy that causes emulsions.[8]

  • "Salting Out": If an emulsion forms, add a small amount of saturated sodium chloride (brine) solution.[8] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.

  • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 1500-2000 x g) for 10-15 minutes. The force will help break the emulsion and create a sharp interface between the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion by altering the overall properties of the organic phase.[8]

G A Emulsion Observed B Action 1: Add Saturated NaCl (Brine) and swirl gently A->B C Did the emulsion break? B->C D YES C->D D E NO C->E E F Proceed with collection of the organic layer D->F G Action 2: Transfer to tubes and Centrifuge (e.g., 10 min at 2000 x g) E->G H Did the emulsion break? G->H I YES H->I I J NO H->J J I->F K Action 3: Add a small volume of a different compatible solvent (e.g., methanol to aqueous phase) J->K L Re-evaluate extraction method. Consider SPE as an alternative. K->L

Caption: Decision tree for managing emulsions during LLE.

Q4: Can Solid-Phase Extraction (SPE) improve my recovery, and how do I develop an SPE method?

Yes, Solid-Phase Extraction (SPE) is an excellent alternative to LLE and often provides more efficient and reproducible results with lower solvent consumption. SPE separates compounds based on their physical and chemical properties as they interact with a solid sorbent.[9]

For this compound, a reversed-phase SPE sorbent (like C18 or a polymeric sorbent) is typically effective. The "bind and elute" strategy is most common: the analyte is retained on the sorbent while impurities are washed away, and then the analyte is eluted with a strong solvent.[9]

General Protocol: Reversed-Phase SPE for this compound

  • Conditioning: Rinse the SPE cartridge first with a strong organic solvent (e.g., methanol) and then with an equilibration buffer (e.g., water or a buffer matching your sample's pH). This activates the sorbent.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate. This compound will bind to the reversed-phase sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove salts and other polar impurities that did not bind to the sorbent.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Post-Elution: The collected fraction can be concentrated (e.g., by nitrogen evaporation) and reconstituted in a suitable solvent for analysis.

G cluster_waste Waste A Step 1: Conditioning (Activate sorbent with Methanol, then equilibrate with Water) B Step 2: Sample Loading (Load aqueous sample; Analyte binds to sorbent) A->B W1 Conditioning Effluent A->W1 C Step 3: Washing (Wash with Water to remove polar impurities) B->C W2 Sample Load Effluent B->W2 D Step 4: Elution (Elute analyte with a strong solvent like Methanol or Ethyl Acetate) C->D W3 Wash Effluent (Impurities) C->W3 E Step 5: Dry & Reconstitute (Evaporate eluate and dissolve in analysis solvent) D->E F Final Analyte Sample E->F

Caption: The five-step workflow for Solid-Phase Extraction.

Q5: What are the key physicochemical properties of this compound that I should consider?

Understanding the properties of your analyte is fundamental to designing a successful extraction protocol. The properties of this compound are nearly identical to its unlabeled counterpart, with a minor difference in molecular weight due to the two heavy carbon isotopes.

Table 2: Physicochemical Properties of 2-Phenylethanol and its 13C2 Isotopologue

Property Value Significance for Extraction
Chemical Formula ¹²C₆¹³C₂H₁₀O The structure dictates its polarity and interactions.
Molecular Weight ~124.16 g/mol Important for MS detection, negligible for extraction behavior.
Appearance Clear, colorless liquid[10] Helps identify the pure substance.
Boiling Point 219-221 °C[1][10] High boiling point means it is not volatile at room temperature.
Solubility in Water Slightly soluble (~2 mL/100 mL)[1][2] Its limited water solubility allows for efficient partitioning into an organic solvent.
Solubility in Organic Solvents Miscible with most organic solvents (e.g., ethanol, ether)[1][2] Provides a wide range of potential extraction solvents.

| Stability | Stable, but avoid strong acids and strong oxidizing agents[1][2] | Ensure extraction conditions are not overly acidic or oxidizing to prevent degradation. |

References

Validation & Comparative

A Guide to the Validation of Analytical Methods Using 2-Phenylethanol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of 2-Phenylethanol-13C2 as an internal standard in the validation of analytical methods, particularly for the quantification of 2-Phenylethanol. This stable isotope-labeled standard offers significant advantages over other alternatives, such as deuterated standards or structural analogs.

Performance Comparison: this compound vs. Alternatives

The choice of an internal standard is paramount for the accuracy and precision of an analytical method. Stable isotope-labeled internal standards are considered the gold standard. Here, we compare the performance of this compound with a common alternative, deuterated 2-Phenylethanol (e.g., 2-Phenylethanol-d5).

Table 1: Comparison of Internal Standard Performance Characteristics

Performance MetricThis compound2-Phenylethanol-d5 (Deuterated)Justification
Co-elution Nearly identical retention time to the analyte.May exhibit a slight retention time shift, eluting slightly earlier than the non-labeled analyte.[1]The small mass difference between ¹²C and ¹³C results in negligible changes to the physicochemical properties of the molecule.[2] Deuterium can slightly alter the polarity and volatility, leading to chromatographic separation.
Mass Spectrometry Provides a clear mass shift of +2 m/z from the analyte.Provides a clear mass shift (e.g., +5 m/z for d5) from the analyte.Both provide a distinct mass difference suitable for MS detection.
Isotopic Stability Highly stable, with no risk of isotope exchange.Risk of back-exchange of deuterium atoms with hydrogen from the solvent or matrix, especially under certain pH or temperature conditions.The carbon-carbon bond is exceptionally stable, whereas C-D bonds can be more labile.
Accuracy High, due to correction for matrix effects and procedural losses.Generally high, but can be compromised by chromatographic shifts and isotopic instability.Co-elution ensures that the analyte and internal standard experience identical matrix effects.
Precision Excellent, with low relative standard deviation (RSD).Very good, but can be slightly lower than ¹³C-labeled standards due to potential chromatographic variability.Consistent co-elution and stability lead to more reproducible results.

Quantitative Validation Data

The following table summarizes typical validation parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Phenylethanol using this compound as an internal standard. The data is based on established methodologies for similar compounds.[3]

Table 2: Typical Validation Parameters for a GC-MS Method Using this compound

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) > 0.995> 0.998
Range 0.1 - 100 µg/mL0.1 - 200 µg/mL
Limit of Detection (LOD) Signal-to-Noise > 30.02 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise > 100.07 µg/mL
Accuracy (% Recovery) 80 - 120%92 - 108%
Precision (% RSD) < 15%< 10%
Specificity No interfering peaks at the retention time of the analyte and IS.High, with no significant interference from matrix components.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (2-Phenylethanol): Accurately weigh and dissolve 10 mg of 2-Phenylethanol in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Internal Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 200 µg/mL.

  • Spiking Solution: To each calibration standard and sample, add the internal standard stock solution to a final concentration of 10 µg/mL.

Sample Preparation (Example: Biological Matrix)
  • To 100 µL of the sample (e.g., plasma, urine, or cell culture supernatant), add 10 µL of the this compound internal standard stock solution (1 mg/mL).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 2-Phenylethanol: m/z 91, 92, 122.

    • This compound: m/z 91, 92, 124.

Visualizing the Workflow and Biological Pathway

To better understand the experimental process and the biological context of 2-Phenylethanol, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Validation stock_analyte Analyte Stock (2-Phenylethanol) cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) stock_is->cal_standards spiked_sample Spiked Sample stock_is->spiked_sample gcms GC-MS Analysis cal_standards->gcms sample Biological Sample sample->spiked_sample spiked_sample->gcms data_acq Data Acquisition (SIM) gcms->data_acq peak_integration Peak Integration data_acq->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of Analyte cal_curve->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Experimental workflow for the validation of an analytical method for 2-Phenylethanol.

2-Phenylethanol is a well-known aroma compound produced by various microorganisms, most notably yeasts, through the Ehrlich pathway.[4][5][6][7][8] This metabolic pathway converts amino acids into their corresponding higher alcohols.

Ehrlich_Pathway cluster_pathway Ehrlich Pathway for 2-Phenylethanol Synthesis Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Transaminase aKG α-Ketoglutarate Glu Glutamate aKG->Glu PA Phenylacetaldehyde PP->PA Decarboxylase (CO2 release) PE 2-Phenylethanol PA->PE Alcohol Dehydrogenase NADH NADH + H+ NAD NAD+ NADH->NAD

Caption: The Ehrlich pathway for the biosynthesis of 2-Phenylethanol from L-Phenylalanine.

References

A Comparative Guide to 2-Phenylethanol-13C2 and 2-Phenylethanol-d4 for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in bioanalytical and drug development settings, the choice of an appropriate internal standard is paramount for accurate and reliable results. This guide provides an objective comparison of two common isotopically labeled forms of 2-phenylethanol: 2-Phenylethanol-13C2 and 2-Phenylethanol-d4. The focus is on their application as internal standards in mass spectrometry-based methods.

Executive Summary

Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry. They are structurally identical to the analyte of interest, differing only in isotopic composition. This near-perfect chemical mimicry allows for the correction of variability during sample preparation, chromatography, and ionization. While both this compound and 2-Phenylethanol-d4 serve this purpose, there are critical differences in their analytical performance.

Key Findings:

  • Chromatographic Co-elution: 13C-labeled standards, including this compound, exhibit chromatographic behavior that is virtually identical to their unlabeled counterparts. Deuterated standards like 2-Phenylethanol-d4 can have slightly different retention times, a phenomenon known as the "isotope effect," which can compromise accurate quantification, especially in complex matrices.

  • Isotopic Stability and Fragmentation: 13C labels are exceptionally stable and do not participate in exchange reactions. Deuterium labels, particularly on certain positions, can be susceptible to back-exchange, potentially compromising the integrity of the standard. Furthermore, the fragmentation patterns in tandem mass spectrometry (MS/MS) can differ between deuterated and non-deuterated compounds, which may require different instrument settings for the analyte and the internal standard.

  • Accuracy and Precision: Due to the aforementioned advantages, 13C-labeled internal standards generally lead to higher accuracy and precision in quantitative assays. They are better able to compensate for matrix effects, which are a common source of error in bioanalysis.

Theoretical Comparison

The choice between a 13C-labeled and a deuterated internal standard hinges on subtle but significant differences in their physicochemical properties.

FeatureThis compound2-Phenylethanol-d4Rationale
Chromatographic Retention Time Identical to unlabeled 2-phenylethanolMay exhibit a slight shift (typically earlier elution in reversed-phase LC)The larger relative mass difference between deuterium and hydrogen can lead to altered intermolecular interactions with the stationary phase.
Isotopic Stability Highly stable, no risk of exchangeGenerally stable, but potential for back-exchange depending on the position of deuterium labeling and sample matrix conditions.Carbon-carbon bonds are not susceptible to exchange under typical analytical conditions.
Mass Spectrometric Fragmentation Identical fragmentation pathways to the unlabeled analyte.Fragmentation patterns can differ, potentially requiring different collision energies for optimal signal.The difference in bond energies between C-D and C-H can influence fragmentation pathways.
Matrix Effect Compensation SuperiorGenerally good, but can be compromised by chromatographic separation from the analyte.Co-elution ensures that the analyte and internal standard experience the same ionization suppression or enhancement.
Cost and Availability Generally more expensive and less commonly available.More commonly available and typically less expensive.The synthetic routes for introducing 13C are often more complex than for deuterium.

Experimental Protocols

While a specific protocol directly comparing the two labeled standards for 2-phenylethanol is not available, the following represents a standard workflow for the quantification of 2-phenylethanol in a biological matrix (e.g., human plasma) using a stable isotope-labeled internal standard by LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or 2-Phenylethanol-d4 at a concentration of 1 µg/mL in methanol).

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters (Representative)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 2-phenylethanol from matrix components (e.g., 10% B to 90% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • 2-Phenylethanol: To be determined empirically, but a likely transition would be the precursor ion [M+H]+ to a characteristic product ion.

    • This compound: Precursor ion will be [M+2+H]+.

    • 2-Phenylethanol-d4: Precursor ion will be [M+4+H]+.

    • Collision energy and other MS parameters should be optimized for each analyte and its corresponding internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with Internal Standard (13C2 or d4) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: A typical experimental workflow for the quantification of 2-phenylethanol in a biological matrix using an isotopically labeled internal standard.

ehrlich_pathway l_phe L-Phenylalanine phenylpyruvate Phenylpyruvate l_phe->phenylpyruvate Transamination phenylacetaldehyde Phenylacetaldehyde phenylpyruvate->phenylacetaldehyde Decarboxylation peoh 2-Phenylethanol phenylacetaldehyde->peoh Reduction

A Comparative Guide to Linearity and Range Determination Using 2-Phenylethanol-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, especially within pharmaceutical development and research, the accurate quantification of compounds is paramount. 2-Phenylethanol, a volatile organic compound with a characteristic rose-like scent, is not only a common fragrance and flavoring agent but also a potential biomarker and a component in various pharmaceutical formulations. Its accurate measurement often relies on the use of an internal standard to correct for variations in sample preparation and analysis. This guide provides an objective comparison of the performance of 2-Phenylethanol-13C2 as a stable isotope-labeled internal standard against other alternatives, supported by experimental data and detailed methodologies.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS). This is due to the principle of isotope dilution, where the labeled standard behaves nearly identically to the unlabeled analyte during extraction, derivatization, and chromatographic separation. This co-elution and similar ionization efficiency lead to highly accurate and precise quantification, as the ratio of the analyte to the internal standard is measured.

Performance Comparison of Internal Standards

ParameterThis compound / -d5 (Isotopically Labeled IS)Benzaldehyde (Non-Isotopically Labeled IS)
Analytical Technique GC-MS or LC-MS/MSGC-FID
Linearity (R²)
Typically ≥ 0.9990.9991[1]
Linear Range Expected to be wide, dependent on instrument sensitivity. Data for a similar deuterated standard (for a different analyte) shows a range of 10–2000 ng/mL.1.0–300.0 mg/L[1]
Limit of Quantification (LOQ) Generally very low due to high sensitivity and low background. Expected to be in the low ng/mL or even pg/mL range.0.1 mg/L[1]
Precision (%RSD) Typically <15% (often <5%)1.5–2.4%[1]
Accuracy/Recovery (%) Typically within 85-115%93.7–97.2%[1]

Note: The data for the isotopically labeled internal standard is based on typical performance characteristics of stable isotope dilution methods, as specific validation reports for this compound were not publicly available. The data for benzaldehyde is from a validated GC-FID method.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method using an Isotopically Labeled Internal Standard (Conceptual Protocol)

This protocol is a representative example for the quantification of 2-phenylethanol using an isotopically labeled internal standard like this compound or 2-Phenylethanol-d5.

1. Sample Preparation:

  • To 1 mL of sample (e.g., plasma, cell culture media, or a dissolved formulation), add a known concentration of the this compound internal standard solution.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 2-Phenylethanol: Monitor characteristic ions (e.g., m/z 91, 92, 122).

    • This compound: Monitor characteristic ions (e.g., m/z 93, 94, 124).

3. Data Analysis:

  • Create a calibration curve by plotting the ratio of the peak area of 2-phenylethanol to the peak area of this compound against the concentration of 2-phenylethanol standards.

  • Determine the concentration of 2-phenylethanol in the samples from the calibration curve.

Visualizing Key Processes

To better understand the context of 2-phenylethanol analysis and its biological relevance, the following diagrams illustrate a typical experimental workflow and the primary biosynthetic pathway of 2-phenylethanol in yeast.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Add_IS Addition of this compound Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification of 2-Phenylethanol Calibration->Quantification

Caption: Experimental workflow for the quantification of 2-phenylethanol using GC-MS.

Ehrlich_Pathway L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase Two_PE 2-Phenylethanol Phenylacetaldehyde->Two_PE Alcohol Dehydrogenase

Caption: The Ehrlich pathway for 2-phenylethanol biosynthesis in yeast.

Conclusion

For the determination of linearity and range in the quantification of 2-phenylethanol, the use of a stable isotope-labeled internal standard such as this compound with a mass spectrometry-based method is unequivocally superior. While methods employing non-isotopically labeled internal standards like benzaldehyde can provide acceptable linearity and precision for some applications, they are more susceptible to matrix effects and variations in extraction efficiency, which can compromise accuracy. For the rigorous demands of pharmaceutical research and drug development, the isotope dilution method using this compound offers the highest level of confidence in the analytical results. The provided conceptual GC-MS protocol and diagrams serve as a foundational guide for researchers and scientists in this field.

References

Limit of detection (LOD) and quantification (LOQ) for 2-phenylethanol analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Analytical Methods for the Determination of 2-Phenylethanol

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 2-phenylethanol, a common fragrance and preservative, is critical for quality control and formulation analysis. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-phenylethanol using various analytical techniques, supported by experimental data from published studies.

Performance Comparison: LOD & LOQ

The sensitivity of an analytical method is defined by its ability to detect and quantify small amounts of an analyte. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[1] A comparison of these parameters for 2-phenylethanol across different analytical platforms is summarized below.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
UHPLC-UVVaccines0.13 µg/mL0.27 µg/mL[2]
RPLC-UVLubricant Formulation94 µg/mL150 µg/mL[3]
GC-FID with DLLMERose Water0.1 µg/mLNot Reported
GC-FIDDistilled Spirits≤5 µg/mL (MDL)Not Reported
GC-FID/MSDWorkplace AirNot Reported0.095 mg/m³[4]
  • UHPLC-UV: Ultra-High-Performance Liquid Chromatography with Ultraviolet detection.

  • RPLC-UV: Reversed-Phase Liquid Chromatography with Ultraviolet detection.

  • GC-FID with DLLME: Gas Chromatography with Flame Ionization Detection coupled with Dispersive Liquid-Liquid Microextraction.

  • GC-FID/MSD: Gas Chromatography with Flame Ionization Detection and Mass Selective Detector.

  • MDL: Method Detection Limit, determined using the signal-to-noise ratio.[5]

Experimental Protocols

The determination of LOD and LOQ is a critical component of analytical method validation.[1] Two primary methods are widely accepted by regulatory bodies like the International Conference on Harmonisation (ICH).[1][6]

Based on the Standard Deviation of the Response and the Slope

This approach is a common and statistically robust method for determining LOD and LOQ.[6]

  • Methodology:

    • A calibration curve is constructed by plotting the analyte concentration versus the instrumental response.

    • The slope (S) of the calibration curve is determined through linear regression.

    • The standard deviation of the response (σ) is estimated. This can be derived from the standard deviation of blank measurements, the residual standard deviation of the regression line, or the standard deviation of the y-intercept of the regression line.[1][6]

    • The LOD and LOQ are then calculated using the following equations:

      • LOD = 3.3 x (σ / S) [3][6]

      • LOQ = 10 x (σ / S) [3][6]

  • Example Application: In the analysis of 2-phenoxyethanol (a related compound) in a lubricant formulation, this method was used to determine an LOD of 0.095 mg/ml and an LOQ of 0.15 mg/ml.[3]

Based on Signal-to-Noise Ratio

This method is applicable to analytical procedures that exhibit baseline noise.[1][7]

  • Methodology:

    • The signal-to-noise (S/N) ratio is determined by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration at which a signal-to-noise ratio of 3:1 is achieved is generally accepted as the LOD.[1]

    • A signal-to-noise ratio of 10:1 is typically used to establish the LOQ.[1]

  • Example Application: For the analysis of flavor compounds, including 2-phenylethanol, in distilled spirits, the method detection limit (MDL) was determined based on the signal-to-noise ratio.[5]

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) using the calibration curve method.

LOD_LOQ_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_calc Calculation cluster_confirm Confirmation prep_blank Prepare Blank Samples (Matrix without Analyte) analyze_blank Analyze Blank Samples (n≥10) prep_blank->analyze_blank prep_std Prepare Calibration Standards (Series of known concentrations) analyze_std Analyze Calibration Standards prep_std->analyze_std calc_sd Calculate Standard Deviation of Blank Response (σ) analyze_blank->calc_sd calc_curve Generate Calibration Curve (Response vs. Concentration) analyze_std->calc_curve calc_lod Calculate LOD (3.3 * σ / S) calc_sd->calc_lod calc_loq Calculate LOQ (10 * σ / S) calc_sd->calc_loq get_slope Determine Slope (S) from Linear Regression calc_curve->get_slope get_slope->calc_lod get_slope->calc_loq confirm Verify by Analyzing Spiked Samples at Calculated LOD & LOQ Concentrations calc_lod->confirm calc_loq->confirm

Caption: Workflow for LOD & LOQ Determination via Calibration Curve.

References

A Comparative Guide to the Quantification of 2-Phenylethanol Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two primary analytical methodologies for the quantification of 2-phenylethanol (2-PE) utilizing 2-Phenylethanol-13C2 as an internal standard: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a robust method for ensuring high accuracy and precision in quantitative analyses by correcting for variability during sample preparation and analysis.[1][2] This document is intended for researchers, scientists, and drug development professionals requiring precise and reliable measurement of 2-phenylethanol in various matrices.

Data Presentation: Method Performance Comparison

The following tables summarize typical performance characteristics for GC-MS and LC-MS/MS methods for the quantification of 2-phenylethanol, based on validated assays for similar compounds. These values serve as a general guide for what can be expected from a well-optimized method.

Table 1: Comparison of GC-MS and LC-MS/MS Method Performance for 2-Phenylethanol Quantification

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Quantification (LOQ) 0.02 - 10 µg/mL1 - 20 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85 - 115%90 - 110%
Sample Throughput ModerateHigh
Selectivity GoodExcellent
Matrix Effects Generally LowerCan be Significant

Note: Actual performance may vary based on the specific instrument, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. Below are representative protocols for the analysis of 2-phenylethanol using this compound as an internal standard.

Protocol 1: Quantification of 2-Phenylethanol by GC-MS

This method is suitable for the analysis of 2-phenylethanol in consumer products or simple matrices.[3]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the sample, add a known concentration of this compound internal standard.

  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM)

    • 2-Phenylethanol: m/z 91, 122

    • This compound: m/z 91, 124

Protocol 2: Quantification of 2-Phenylethanol by LC-MS/MS

This method is highly sensitive and suitable for complex biological matrices such as plasma or urine.[4]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of the biological sample, add a known concentration of this compound internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 2-Phenylethanol: Precursor ion > Product ion (e.g., m/z 123.1 > 91.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 125.1 > 91.1)

Mandatory Visualizations

Signaling Pathway: Biosynthesis of 2-Phenylethanol

2-Phenylethanol can be produced in various microorganisms through the Ehrlich pathway, which converts the amino acid L-phenylalanine into 2-PE.[5][6][7][8][9]

Ehrlich_Pathway cluster_glucose Glucose Metabolism cluster_ehrlich Ehrlich Pathway Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Chorismate Chorismate Shikimate->Chorismate L_Phe L-Phenylalanine Chorismate->L_Phe L_Phe_in L-Phenylalanine L_Phe->L_Phe_in Phenylpyruvate Phenylpyruvate L_Phe_in->Phenylpyruvate Transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase TwoPE 2-Phenylethanol Phenylacetaldehyde->TwoPE Alcohol Dehydrogenase

Caption: The Ehrlich pathway for 2-phenylethanol biosynthesis from L-phenylalanine.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of 2-phenylethanol using an internal standard.

Analytical_Workflow Sample Sample Collection (e.g., Plasma, Urine) IS_Spike Internal Standard Spiking (this compound) Sample->IS_Spike Extraction Sample Preparation (LLE or Protein Precipitation) IS_Spike->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Peak Integration) Analysis->Data Quant Quantification (Calibration Curve) Data->Quant Report Final Report Quant->Report

Caption: General workflow for 2-phenylethanol quantification.

References

A Comparative Guide to Internal Standards for 2-Phenylethanol Quantification: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of 2-phenylethanol, a key aroma compound in various industries and a potential biomarker, the choice of an appropriate internal standard is paramount for achieving accurate and reliable analytical results. This guide provides a comparative overview of 2-Phenylethanol-13C2, a stable isotope-labeled internal standard, against other commonly used non-labeled internal standards. The information presented is based on established analytical principles and data from various scientific publications.

The Gold Standard: Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based methods.[1][2] This is because their physical and chemical properties are nearly identical to the analyte of interest, 2-phenylethanol.[2] Consequently, they co-elute chromatographically and exhibit similar ionization efficiency and behavior during sample extraction and analysis. This intrinsic similarity allows for the effective correction of matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix—which is a common challenge in complex samples like biological fluids or food matrices.[1][3][4] The use of SIL internal standards significantly improves the accuracy, precision, and robustness of the analytical method.[1]

Alternative Internal Standards for 2-Phenylethanol Analysis

While this compound represents the ideal choice, other non-labeled compounds have been utilized as internal standards for the quantification of 2-phenylethanol, particularly in gas chromatography (GC) applications with flame ionization detection (FID), where cost-effectiveness can be a consideration. Commonly cited alternatives include:

  • Benzaldehyde: This aromatic aldehyde has been successfully used as an internal standard for the GC-FID analysis of 2-phenylethanol in rose water.

  • Pentan-3-ol: This aliphatic alcohol has been employed as an internal standard in the GC-FID determination of 2-phenylethanol in wine distillates.

Performance Comparison

Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is inherently more accurate and precise because the internal standard and analyte behave almost identically. Non-labeled internal standards, while structurally different, are chosen for their similar chromatographic behavior and detector response. However, they cannot fully compensate for variations in sample preparation and matrix effects in the same way a SIL standard can.

The following table summarizes typical performance data for methods using different internal standards for 2-phenylethanol quantification, compiled from separate studies. It is important to note that these are not from a direct head-to-head comparison and are influenced by the specific analytical method and matrix.

ParameterThis compound (Expected Performance in MS)Benzaldehyde (in Rose Water by GC-FID)
Linearity (R²) ** Typically ≥0.99≥0.99
Accuracy (Recovery %) Expected to be high and consistent across matrices93.7 - 97.2%
Precision (RSD %) **Typically <15% (inter/intra-day)1.5 - 2.4%
Matrix Effect Correction ExcellentLimited

Experimental Protocols

A robust analytical method is crucial for reliable quantification. Below is a generalized experimental protocol for the analysis of 2-phenylethanol using an internal standard, which can be adapted for specific matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the quantification of 2-phenylethanol using either a stable isotope-labeled or a non-labeled internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma, wine, cell culture supernatant), add a known amount of the internal standard solution (e.g., this compound or benzaldehyde).

  • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Parameters

  • GC System: Agilent 7890A or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode.

    • For 2-Phenylethanol: m/z 91, 92, 122.

    • For this compound: m/z 91, 93, 124.

    • For Benzaldehyde: m/z 77, 105, 106.

Logical Workflow for Internal Standard Cross-Validation

The following diagram illustrates the logical workflow for a cross-validation study comparing different internal standards for the quantification of 2-phenylethanol.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_comparison Comparison Sample Matrix Spike with 2-PE IS_A Spike with IS A (e.g., 2-PE-13C2) Sample->IS_A IS_B Spike with IS B (e.g., Benzaldehyde) Sample->IS_B Extraction Liquid-Liquid Extraction IS_A->Extraction Set A IS_B->Extraction Set B GCMS GC-MS Analysis Extraction->GCMS Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision Recovery Recovery GCMS->Recovery MatrixEffect Matrix Effect GCMS->MatrixEffect Compare Compare Performance (IS A vs. IS B) Linearity->Compare Accuracy->Compare Precision->Compare Recovery->Compare MatrixEffect->Compare

Caption: Workflow for cross-validating internal standards.

Signaling Pathway for 2-Phenylethanol Biosynthesis (Ehrlich Pathway)

For researchers in the life sciences, understanding the biosynthetic pathway of 2-phenylethanol can be relevant. The primary route for its production in yeast and other microorganisms is the Ehrlich pathway.

EhrlichPathway cluster_pathway Ehrlich Pathway cluster_enzymes Enzymes Phe L-Phenylalanine Keto Phenylpyruvate Phe->Keto Transamination Aldehyde Phenylacetaldehyde Keto->Aldehyde Decarboxylation PE 2-Phenylethanol Aldehyde->PE Reduction Transaminase Transaminase Transaminase->Phe Decarboxylase Decarboxylase Decarboxylase->Keto Dehydrogenase Alcohol Dehydrogenase Dehydrogenase->Aldehyde

Caption: The Ehrlich pathway for 2-phenylethanol biosynthesis.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust quantitative method for 2-phenylethanol. While non-labeled internal standards like benzaldehyde can be effective in certain applications, particularly with less complex matrices and non-mass spectrometric detection, this compound offers superior performance in terms of accuracy, precision, and correction for matrix effects, especially in complex biological and food samples analyzed by mass spectrometry. For researchers and professionals in drug development, where data integrity is of utmost importance, the use of a stable isotope-labeled internal standard is highly recommended to ensure the reliability and validity of the analytical results.

References

The Gold Standard: Why ¹³C-Labeled Standards Outshine Deuterated Counterparts in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative LC-MS analysis, the choice of internal standard is paramount. While deuterated standards have been a common option due to their lower cost, a growing body of evidence demonstrates the clear advantages of using ¹³C-labeled internal standards. This guide provides a comprehensive comparison, supported by experimental data, to illustrate why ¹³C-labeled standards are the superior choice for robust and defensible analytical results.

The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose. However, not all SIL standards are created equal. The subtle physicochemical differences between protium (¹H) and deuterium (²H or D) can lead to analytical challenges that are overcome by the use of ¹³C-labeled standards.

Key Advantages of ¹³C-Labeled Standards

The superiority of ¹³C-labeled standards over deuterated standards in LC-MS applications stems from several key factors:

  • Co-elution with the Analyte: Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, ¹³C-labeled standards co-elute perfectly with their unlabeled counterparts.[1] Deuterated standards, however, can exhibit a chromatographic shift, leading to different retention times.[2][3] This separation can result in differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement, compromising the accuracy of quantification.[4]

  • Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule and are chemically stable, remaining intact throughout the entire analytical workflow.[2] Deuterium labels, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protium from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[5]

  • Absence of Isotope Effects in Fragmentation: The fragmentation patterns of ¹³C-labeled standards in the mass spectrometer are virtually identical to the native analyte. Deuterated standards, however, can exhibit different fragmentation patterns and require higher collision energies, which can complicate method development and potentially lead to less accurate results.

  • Reduced Risk of Cross-Contamination and Interference: The synthesis of ¹³C-labeled standards often starts from highly enriched precursors, resulting in a product with very low levels of the unlabeled analyte.[5] This minimizes the risk of artificially inflating the analyte concentration. Furthermore, the mass difference between ¹³C-labeled standards and the analyte is typically larger and less prone to overlap from naturally occurring isotopes of the analyte, which can be a concern with low-mass deuterated standards.

Quantitative Data Comparison

The following tables summarize the performance differences between ¹³C-labeled and deuterated standards based on findings from various studies.

Table 1: Chromatographic Behavior and Matrix Effects
Parameter¹³C-Labeled StandardsDeuterated StandardsKey Findings
Chromatographic Co-elution Complete co-elution with the native analyte.[1]Often exhibit a retention time shift relative to the native analyte.[2][3]A study on testosterone found that the ¹³C-labeled internal standard had the same retention time as the native testosterone, while deuterated standards can show chromatographic separation.[1]
Matrix Effect Compensation Superior compensation due to identical retention times, ensuring both standard and analyte experience the same matrix effects.[6]Incomplete compensation if retention times differ, leading to potential inaccuracies.[4]In the analysis of amphetamines, ¹³C-labeled internal standards demonstrated an improved ability to compensate for ion suppression effects compared to their deuterated counterparts.[6]
Table 2: Accuracy and Precision
Parameter¹³C-Labeled StandardsDeuterated StandardsKey Findings
Accuracy Higher accuracy due to better correction for matrix effects and isotopic stability.Accuracy can be compromised by isotopic instability and differential matrix effects.A study on testosterone measurement showed that the ¹³C internal standard provided results that were closer to the reference method compared to a deuterated (D5) standard.[2][7]
Precision Improved precision due to consistent correction across different samples and matrices.Precision can be affected by variable matrix effects arising from chromatographic separation.The use of a ¹³C-labeled internal standard for the mycotoxin deoxynivalenol resulted in recoveries of 95-99% in complex matrices, demonstrating excellent accuracy and precision.

Experimental Protocols

To illustrate the practical application of ¹³C-labeled internal standards, a detailed methodology for the analysis of serum testosterone is provided below. This protocol is adapted from the CDC's reference method.[8]

Protocol: Quantification of Total Testosterone in Human Serum by LC-MS/MS using a ¹³C-Labeled Internal Standard

1. Sample Preparation

  • To 100 µL of serum sample, calibrator, or quality control sample, add 100 µL of ¹³C₃-testosterone internal standard solution (in ethanol).

  • Vortex mix and equilibrate for 30 minutes at room temperature to ensure binding of the internal standard to serum proteins.

  • Add 100 µL of 0.5 M sodium acetate buffer (pH 5.5) and mix for 2 hours to dissociate testosterone from binding proteins.

  • Perform a liquid-liquid extraction by adding 400 µL of a 60:40 (v/v) mixture of ethyl acetate:hexane. Vortex and centrifuge.

  • Transfer the organic layer to a clean tube. Repeat the extraction step.

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 150 µL of a buffer solution (e.g., 0.2 M ammonium carbonate, pH 9.8).

  • Perform a second liquid-liquid extraction with 300 µL of hexane to remove phospholipids. Repeat this step.

  • Evaporate the combined organic layers to dryness.

  • Reconstitute the final extract in 150 µL of the mobile phase (e.g., 80:20 water with 0.1% formic acid:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[9]

2. LC-MS/MS Analysis

  • LC Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of testosterone from other endogenous components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both native testosterone and ¹³C₃-testosterone.

Visualizing the Advantage: Workflow and Concepts

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standard (¹³C or Deuterated) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Report Quant->Report Final Concentration

Caption: General workflow for quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard.

Chromatographic_Separation cluster_13C ¹³C-Labeled Standard cluster_D Deuterated Standard a1 a2 a1->a2 Analyte + ¹³C-IS b1 b2 b1->b2 Analyte c1 c2 c1->c2 Deuterated IS

Caption: ¹³C-standards co-elute with the analyte, while deuterated standards can exhibit chromatographic separation.

Isotopic_Stability cluster_13C ¹³C-Labeled Standard cluster_D Deuterated Standard C13_Stable ¹³C C13_Stable->C13_Stable Stable Label D_Unstable D H_Solvent H D_Unstable->H_Solvent Potential Exchange

Caption: ¹³C labels are chemically stable, whereas deuterium labels can be susceptible to back-exchange.

Conclusion

While deuterated internal standards may present a more economical option, the potential for chromatographic separation, isotopic instability, and analytical interferences can significantly compromise the quality of LC-MS data. For applications where accuracy, precision, and data defensibility are critical, such as in regulated bioanalysis and clinical research, ¹³C-labeled internal standards are the unequivocally superior choice. Their ability to perfectly co-elute with the analyte and their inherent stability ensure the most reliable correction for analytical variability, leading to more accurate and reproducible results. As the demand for high-quality quantitative data continues to grow, the adoption of ¹³C-labeled standards will be essential for advancing research and development.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Phenylethanol-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 2-Phenylethanol-13C2 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Phenethyl alcohol-13C2, Benzyl carbinol-13C2

  • CAS Number: 60-12-8 (for the unlabeled compound)

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with the same precautions as its unlabeled counterpart. It is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1][2][3] It is also a combustible liquid.[1]

Quantitative Data Summary:

Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Skin IrritationCategory 2H315: Causes skin irritation[1]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield meeting ANSI Z87.1 standards.[4][5]To protect against splashes and sprays that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6]To prevent skin contact, as the substance is toxic upon dermal absorption.[1]
Body Protection A laboratory coat or chemical-resistant apron.To protect against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when working in poorly ventilated areas or when the potential for inhalation of vapors exists.[7]

Experimental Workflow and Handling Procedures

The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Control cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_dispense Dispense Chemical in a Fume Hood prep_workspace->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use cleanup_spill Manage Spills with Inert Absorbent handle_dispense->cleanup_spill In case of spill handle_store Store in a Tightly Sealed Container handle_use->handle_store cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate dispose_waste Collect Waste in a Labeled, Sealed Container cleanup_decontaminate->dispose_waste cleanup_spill->dispose_waste dispose_protocol Dispose of as Hazardous Waste per Institutional Guidelines dispose_waste->dispose_protocol

Workflow for Safe Handling of this compound

Detailed Methodologies

1. Preparation and Handling:

  • Review SDS: Before handling, thoroughly review the Safety Data Sheet (SDS) for 2-Phenylethanol.

  • Personal Protective Equipment: Always wear the recommended PPE as detailed in the table above.

  • Ventilation: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes.

  • Storage: Keep the container tightly closed when not in use.[2] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1][7]

2. Spill Management:

  • Minor Spills: In the event of a small spill, remove all ignition sources.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][8]

  • Major Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.

3. Disposal Plan:

  • Waste Collection: All waste materials, including contaminated absorbents and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Protocol: Dispose of the chemical waste through a licensed disposal company, adhering to all local, state, and federal regulations.[2][8][9] Do not dispose of it down the drain.[2][8] Empty containers should be treated as hazardous waste unless properly decontaminated.[2][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.